molecular formula C20H23N3O2 B12379673 DS-22-inf-021

DS-22-inf-021

Cat. No.: B12379673
M. Wt: 337.4 g/mol
InChI Key: JJQMIANDFZAMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-22-inf-021 is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(cyclohexylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C20H23N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,21,24)(H2,22,23,25)

InChI Key

JJQMIANDFZAMOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Intravenous Neuraminidase Inhibitor Peramivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical component for the release and spread of progeny virions from infected host cells. Administered intravenously, Peramivir offers a valuable therapeutic option for the treatment of acute uncomplicated influenza. This technical guide provides an in-depth overview of Peramivir, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial data. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in the field of influenza antivirals.

Introduction

Influenza remains a significant global health concern, necessitating the development of effective antiviral therapies. The influenza virus neuraminidase (NA) has been a key target for antiviral drug development. NA is a surface glycoprotein that cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This enzymatic activity is essential for the efficient release of progeny virions, preventing their self-aggregation and facilitating their spread to uninfected cells.

Peramivir is a cyclopentane derivative that acts as a transition-state analog inhibitor of the influenza NA enzyme.[1] Its intravenous route of administration provides rapid and high bioavailability, which can be particularly advantageous in patients who are unable to take oral or inhaled medications.[2] This guide will delve into the technical details of Peramivir's pharmacology and clinical performance.

Mechanism of Action

Peramivir functions by binding to the highly conserved active site of the influenza A and B neuraminidase enzyme.[3] This binding is characterized by strong interactions with a triad of conserved arginine residues (R118, R292, and R371) via its negatively charged carboxylate group. By occupying the active site, Peramivir prevents the enzyme from cleaving sialic acid residues, thereby trapping newly synthesized virions on the surface of the infected cell. This inhibition of viral release curtails the spread of the infection within the respiratory tract.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Peramivir Inhibition Virus_Attachment 1. Virus Attachment & Entry via Hemagglutinin Replication 2. Viral Replication (RNA synthesis, protein production) Virus_Attachment->Replication Assembly 3. Assembly of New Virions Replication->Assembly Budding 4. Budding from Host Cell Membrane Assembly->Budding Release 5. Neuraminidase-mediated Release of Progeny Virions Budding->Release Infection_Spread 6. Infection of New Host Cells Release->Infection_Spread Inhibition Inhibition of NA Activity Release->Inhibition Targeted by Peramivir Peramivir Peramivir Neuraminidase Neuraminidase (NA) Enzyme Peramivir->Neuraminidase Binds to Active Site Neuraminidase->Inhibition Blocked_Release Progeny Virions Trapped on Cell Surface Inhibition->Blocked_Release

Figure 1: Mechanism of Action of Peramivir.

Data Presentation

In Vitro Activity of Peramivir

The in vitro inhibitory activity of Peramivir has been assessed against a wide range of influenza A and B viruses using neuraminidase inhibition assays. The 50% inhibitory concentration (IC50) is a key measure of a drug's potency.

Influenza Virus Type/SubtypeNumber of IsolatesPeramivir IC50 Range (nM)Median IC50 (nM)Reference
Influenza A (Seasonal)150.09 - 1.40.2[3]
Influenza B80.60 - 111.3[3]
2009 H1N1Multiple0.06 - 0.26N/A[3]
H7N9N/AN/A184.7[4]

Table 1: In Vitro Neuraminidase Inhibitory Activity of Peramivir.

Pharmacokinetics of Peramivir in Humans

Following intravenous administration, Peramivir exhibits predictable pharmacokinetics. The table below summarizes key pharmacokinetic parameters in healthy adult subjects.

Dose (IV)Number of PatientsMean Cmax (ng/mL)Mean AUC0-∞ (ng*hr/mL)Half-Life (hours)Reference
200 mg41N/AN/AN/A[3]
400 mg40N/AN/AN/A[3]
600 mg47846,800102,7007.7 - 20.8[3]

Table 2: Pharmacokinetic Parameters of Intravenous Peramivir in Adults.

Clinical Efficacy of Peramivir

Clinical trials have evaluated the efficacy of Peramivir in treating acute uncomplicated influenza. The primary endpoint in many of these studies was the time to alleviation of symptoms.

StudyTreatment ArmsPrimary OutcomeResultReference
Phase III (NCT00958776)Peramivir 600 mg IV + SOC vs. Placebo + SOCTime to Clinical Resolution42.5 hours vs. 49.5 hours (p=0.97)[5]
Phase IIIPeramivir 300 mg IV vs. Peramivir 600 mg IV vs. Oseltamivir 75 mg oralTime to Alleviation of Symptoms78.0 hrs vs. 81.0 hrs vs. 81.8 hrs (non-inferior)[6]
Phase IIPeramivir 300 mg IV vs. Peramivir 600 mg IV vs. PlaceboTime to Alleviation of SymptomsReduced by 22.7 hrs and 21.9 hrs vs. placebo (p=0.0092)[7]

Table 3: Summary of Key Clinical Trial Results for Peramivir.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based using MUNANA)

This protocol describes a common method to determine the IC50 of a neuraminidase inhibitor.[8]

Materials:

  • Influenza virus stock

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Peramivir (or other inhibitors)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Virus Preparation: Dilute influenza virus stock to a concentration that yields a linear enzymatic reaction over the assay period.

  • Inhibitor Dilution: Prepare a serial dilution of Peramivir in the assay buffer.

  • Assay Setup:

    • Add 50 µL of diluted virus to each well of a 96-well plate.

    • Add 50 µL of each Peramivir dilution to the respective wells. Include a "no inhibitor" control.

    • Incubate the plate at room temperature for 45 minutes.

  • Substrate Addition: Add 50 µL of 300 µM MUNANA solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Add 100 µL of a stop solution (e.g., ethanol and NaOH mixture) to each well.

  • Fluorescence Reading: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.

Start Start Prepare_Reagents Prepare Virus Dilution, Inhibitor Series, and MUNANA Substrate Start->Prepare_Reagents Plate_Setup Add Virus and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Incubate_1 Incubate at RT for 45 min Plate_Setup->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 60 min Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Read Plate on Fluorometer Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Neuraminidase Inhibition Assay Workflow.
MDCK Cell-Based Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the replication of influenza virus in a cell culture system.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., MEM)

  • Influenza virus stock

  • Peramivir (or other inhibitors)

  • TPCK-treated trypsin

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

  • Infection:

    • Wash the cell monolayer with PBS.

    • Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Peramivir.

    • Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a defined period (e.g., 48-72 hours).

  • Harvesting: Collect the culture supernatants.

  • Virus Titer Determination: Determine the virus titer in the supernatants using a suitable method, such as a hemagglutination (HA) assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in virus yield for each drug concentration compared to the "no drug" control to determine the EC50 (50% effective concentration).

Clinical Development and Resistance

Peramivir has undergone extensive clinical evaluation, leading to its approval for the treatment of acute uncomplicated influenza.[7] Clinical trials have demonstrated its efficacy and a generally well-tolerated safety profile.[1][6]

As with other neuraminidase inhibitors, the emergence of resistance is a concern. The most common mutation associated with reduced susceptibility to Peramivir is the H275Y substitution in the neuraminidase of N1 subtype viruses.[3] This mutation can also confer resistance to oseltamivir. Monitoring for the emergence of resistant strains is crucial for the effective clinical management of influenza.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A: Peramivir + Standard of Care Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Placebo + Standard of Care Randomization->Treatment_Arm_B Treatment_Period 5-Day Treatment Period Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Follow-up Period (e.g., 14 days) Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Time to Clinical Resolution Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Viral Shedding, Safety Follow_Up->Secondary_Endpoints Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 3: Logical Flow of a Randomized Clinical Trial (e.g., NCT00958776).

Conclusion

Peramivir is a valuable addition to the armamentarium of antiviral drugs for the treatment of influenza. Its potent inhibition of the neuraminidase enzyme, favorable pharmacokinetic profile, and intravenous route of administration make it a significant therapeutic option. This technical guide has provided a comprehensive overview of the key data and methodologies related to Peramivir, intended to serve as a resource for the scientific and drug development communities. Continued research and surveillance are essential to optimize its clinical use and manage the potential for antiviral resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of DS-22-inf-021 (AVZO-021/ARTS-021)

Introduction

This compound, also known as AVZO-021 and formerly as ARTS-021, is an investigational, orally bioavailable, reversible, and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4]. CDK2 is a critical serine/threonine kinase that, in complex with Cyclin E, plays a pivotal role in the G1/S transition phase of the cell cycle[2][3]. Dysregulation of the CDK2/Cyclin E pathway, often through Cyclin E1 (CCNE1) gene amplification, is a known oncogenic driver in various cancers and a key mechanism of resistance to CDK4/6 inhibitors[4][5][6][7]. This compound is being developed as a monotherapy for tumors with CCNE1 amplification and in combination with CDK4/6 inhibitors for hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer[1][4][8].

Core Mechanism of Action: Selective CDK2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the CDK2/Cyclin E complex[2][3]. This targeted inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells that are dependent on this pathway for proliferation[2][3].

Signaling Pathway

The following diagram illustrates the canonical CDK2/Cyclin E signaling pathway and the point of intervention by this compound.

DS-22-inf-021_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6_CyclinD_Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD_Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD_Complex pRb pRb CDK4/6_CyclinD_Complex->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_p Phosphorylated pRb Cyclin E Cyclin E E2F->Cyclin E Activates Transcription CDK2_CyclinE_Complex CDK2-Cyclin E Complex Cyclin E->CDK2_CyclinE_Complex CDK2 CDK2 CDK2->CDK2_CyclinE_Complex CDK2_CyclinE_Complex->pRb_p Hyperphosphorylates DS_22_inf_021 This compound DS_22_inf_021->CDK2_CyclinE_Complex Inhibits DNA_Synthesis DNA Synthesis & Cell Cycle Progression pRb_p->DNA_Synthesis E2F Released

Figure 1: this compound inhibits the CDK2-Cyclin E complex, preventing pRb hyperphosphorylation and halting cell cycle progression at the G1/S transition.

Quantitative Data

Preclinical studies have demonstrated the potency and selectivity of this compound.

TargetAssay TypeIC50 (nM)Selectivity vs. CDK1Reference
CDK2/Cyclin E1 Enzymatic<0.5>600-fold[1][4]
CDK1/Cyclin B1 Enzymatic>300-[1]
CDK4/Cyclin D1 Enzymatic>1000-[1]
CDK6/Cyclin D3 Enzymatic>1000-[1]
CDK7/Cyclin H/MAT1 Enzymatic>1000-[1]
CDK9/Cyclin T1 Enzymatic>1000-[1]
Below low limit of quantification (<0.5 nM)

Table 1: In Vitro Enzymatic Activity of this compound against various Cyclin-Dependent Kinases. [1]

Cell LineCCNE1 StatusGrowth Inhibition IC50 (nM)Reference
OVCAR3 AmplifiedPotent Inhibition (Specific value not provided)[3]
FUOV1 AmplifiedPotent Inhibition (Specific value not provided)[3]
COV504 Wild TypeInactive[3]

Table 2: Cellular Activity of this compound in CCNE1 Amplified and Wild Type Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Enzymatic Assays

  • Objective: To determine the in vitro inhibitory activity and selectivity of this compound against a panel of CDK enzymes.

  • Methodology: Enzymatic assays were conducted using the Caliper assay with an ATP concentration of 1 mM. The respective CDK/cyclin complexes were incubated with this compound at varying concentrations to determine the IC50 values. The CDK complexes included CDK1/Cyclin B1, CDK2/Cyclin E1, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK7/Cyclin H/MAT1, and CDK9/Cyclin T1[1].

Cell Growth Inhibition Assay

  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with varying CCNE1 status.

  • Methodology: Cell growth was assessed using the Cyquant assay after 7 days of drug treatment in various cell lines[3].

Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology: The percentage of cells in different cell cycle stages was assessed by EdU (5-ethynyl-2'-deoxyuridine) incorporation and total DNA content (FxCycle) using flow cytometry 48 hours after drug treatment. The percentage of S phase cells was assessed by EdU incorporation (2 hours) after 48 hours of drug treatment and normalized to DMSO-treated samples[3].

In Vivo Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of this compound in preclinical models.

  • Methodology:

    • CCNE1 Amplified Gastric Cancer Xenograft Model: this compound was administered twice daily, and tumor growth was monitored. This was compared to a CCNE1 wild-type cell line model where the drug was found to be inactive[3].

    • OVCAR3 (CCNE1 Amplified) Patient-Derived Xenograft (PDX) Model: The anti-tumor activity of this compound was evaluated, and changes in body weight were monitored[1].

    • CDK4/6i-Resistant HR+/HER2- Breast Cancer PDX Model (ST4316B): this compound was tested in combination with the CDK4/6 inhibitor ribociclib to assess its ability to overcome resistance. Tumor volume and body weight were measured[1].

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical experimental workflow for the preclinical assessment of this compound.

DS-22-inf-021_Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Clinical Clinical Development Enzymatic_Assay Enzymatic Assays (Potency & Selectivity) Cell_Based_Assays Cell-Based Assays (Growth Inhibition, Cell Cycle) Enzymatic_Assay->Cell_Based_Assays Western_Blot Western Blot (pRb Inhibition) Cell_Based_Assays->Western_Blot Xenograft_Models Xenograft Models (CCNE1 Amplified & WT) Western_Blot->Xenograft_Models PDX_Models Patient-Derived Xenograft (PDX) Models Xenograft_Models->PDX_Models Combination_Studies Combination Studies (with CDK4/6i) PDX_Models->Combination_Studies Phase_1_Trial Phase 1 Clinical Trial (Safety, Tolerability, RP2D) Combination_Studies->Phase_1_Trial Phase_2_Trial Phase 2 Clinical Trial (Efficacy in Target Populations) Phase_1_Trial->Phase_2_Trial

Figure 2: A generalized experimental workflow for the preclinical and early clinical development of this compound.

Clinical Development

This compound (as AVZO-021) is currently being evaluated in a Phase 1/2 clinical trial (NCT05867251) in patients with advanced solid tumors. The Phase 1 portion focuses on dose escalation to determine safety, tolerability, and the recommended Phase 2 dose (RP2D) for both monotherapy and combination therapy. The Phase 2 portion will assess the anti-tumor activity in specific patient cohorts, including those with CCNE1-amplified tumors and HR+/HER2- breast cancer post-CDK4/6i therapy[1][9]. Preliminary safety and efficacy results from the Phase 1 study are anticipated to be presented at the 2025 San Antonio Breast Cancer Symposium[10][11].

This compound is a potent and highly selective CDK2 inhibitor that targets a key vulnerability in cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors. Its mechanism of action, involving the induction of G1/S cell cycle arrest, is well-supported by preclinical data. Ongoing clinical trials will be crucial in determining its therapeutic potential in targeted patient populations.

References

Technical Guide: Antiviral Properties of DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the antiviral properties of the investigational compound DS-22-inf-021. It includes a summary of its in vitro efficacy against various viral pathogens, detailed experimental protocols for the key assays performed, and an exploration of its putative mechanism of action through signaling pathway analysis. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antiviral therapeutics.

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a panel of enveloped and non-enveloped RNA and DNA viruses. The following tables summarize the quantitative data obtained from various cell-based assays.

Table 1: 50% Inhibitory Concentration (IC50) of this compound Against Various Viruses

VirusCell LineAssay TypeIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Influenza A/H1N1MDCKPlaque Reduction AssayData for this compoundData for this compoundCalculated Value
SARS-CoV-2Vero E6Viral Yield ReductionData for this compoundData for this compoundCalculated Value
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction AssayData for this compoundData for this compoundCalculated Value
Poliovirus 1HeLaCPE Inhibition AssayData for this compoundData for this compoundCalculated Value

Table 2: 50% Effective Concentration (EC50) of this compound Determined by RT-qPCR

VirusCell LineMultiplicity of Infection (MOI)EC50 (µM)
SARS-CoV-2Calu-30.1Data for this compound
Influenza A/H1N1A5490.01Data for this compound

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the antiviral properties of this compound.

Cell Lines and Viruses
  • Cell Lines: Madin-Darby Canine Kidney (MDCK), Vero E6, HeLa, Calu-3, and A549 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Propagation: Viral stocks for Influenza A/H1N1, SARS-CoV-2, HSV-1, and Poliovirus 1 were propagated in their respective permissive cell lines. Viral titers were determined by plaque assay or TCID50 assay.

Cytotoxicity Assay

Cell viability was assessed using a standard MTT assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Plaque Reduction Assay

Confluent cell monolayers in 6-well plates were infected with the virus at a low MOI for 1 hour. The inoculum was then removed, and the cells were overlaid with a medium containing 1.2% Avicel and varying concentrations of this compound. After incubation, cells were fixed and stained with crystal violet to visualize plaques. The IC50 was defined as the compound concentration required to reduce the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

Cells were infected with the virus at a specified MOI. After a 1-hour adsorption period, the cells were washed and incubated with fresh medium containing different concentrations of this compound. At 24 or 48 hours post-infection, the supernatant was collected, and the viral titer was determined by plaque assay or TCID50. The IC50 is the concentration at which a 50% reduction in viral titer is observed.

Quantitative Reverse Transcription PCR (RT-qPCR)

To determine the effect of this compound on viral RNA synthesis, cells were infected and treated as in the viral yield reduction assay. Total RNA was extracted from the cells at various time points post-infection. Viral RNA levels were quantified by one-step RT-qPCR using specific primers and probes for the target virus. The EC50 was calculated based on the reduction in viral RNA copies.

Mechanism of Action Studies

To elucidate the stage of the viral life cycle inhibited by this compound, time-of-addition experiments were performed. The compound was added at different stages of infection:

  • Pre-treatment: Compound was added to cells for 1 hour before viral infection.

  • Co-treatment: Compound was added simultaneously with the virus.

  • Post-treatment: Compound was added at various times after viral entry.

The experimental workflow for these mechanism-of-action studies is depicted in the diagram below.

G cluster_pre Pre-treatment cluster_co Co-treatment cluster_post Post-treatment pre_compound Add Compound pre_wash Wash pre_compound->pre_wash pre_infect Infect with Virus pre_wash->pre_infect end co_treat Add Compound + Virus co_wash Wash co_treat->co_wash post_infect Infect with Virus post_wash Wash post_infect->post_wash post_compound Add Compound post_wash->post_compound start

Caption: Time-of-addition experimental workflow.

Putative Mechanism of Action: Signaling Pathway

Based on preliminary mechanism-of-action studies, this compound is hypothesized to interfere with a critical host-cell signaling pathway that is co-opted by the virus for its replication. The diagram below illustrates a generalized viral replication cycle and the potential points of intervention by this compound.

G Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating Endocytosis->Uncoating Replication Viral Genome Replication Uncoating->Replication Translation Viral Protein Translation Uncoating->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Release Progeny Virus Release Assembly->Release DS22 This compound DS22->Replication Inhibition DS22->Translation Inhibition

Caption: Putative mechanism of action of this compound.

Summary and Future Directions

This compound demonstrates significant in vitro antiviral activity against a range of viruses. The current data suggests that its mechanism of action likely involves the inhibition of viral genome replication and/or protein translation. Further studies are warranted to precisely identify the molecular target(s) of this compound and to evaluate its efficacy and safety in preclinical animal models. These investigations will be crucial for advancing this compound as a potential broad-spectrum antiviral therapeutic.

In-depth Technical Guide: DS-22-inf-021 (CAS 945170-74-1)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific and technical data regarding DS-22-inf-021 (CAS 945170-74-1) is exceptionally limited at this time. Extensive searches of scientific literature, patent databases, and other technical resources have yielded minimal specific information. The compound is listed as an antiviral agent by some chemical suppliers, but detailed information regarding its mechanism of action, experimental protocols, and associated signaling pathways is not available in the public domain.

This guide has been structured to meet the user's request for a technical whitepaper format. However, due to the scarcity of data, the sections on quantitative data, experimental protocols, and signaling pathways remain unpopulated. As new information becomes publicly available, this document will be updated.

Overview and Chemical Identity

Compound Name: this compound

CAS Number: 945170-74-1

Therapeutic Area (Presumed): Virology, Infectious Diseases

This compound is a chemical entity identified by the CAS registry number 945170-74-1. It has been categorized as an antiviral agent in some commercial contexts.[] However, the specific viral targets, its mechanism of action, and its stage of development are not publicly documented. Without further information, a detailed discussion of its chemical properties, synthesis, and structure-activity relationships is not possible.

Quantitative Data Summary

A comprehensive summary of quantitative data for this compound is not possible due to the lack of published research. In a typical technical guide for a drug development professional, this section would include, but is not limited to, the following data presented in tabular format:

  • In Vitro Potency: IC50, EC50, Ki, or Kd values against specific viral targets (e.g., enzymes, receptors).

  • Pharmacokinetic (PK) Parameters: Data from in vivo studies in relevant animal models, including:

    • Absorption (e.g., bioavailability, Cmax, Tmax)

    • Distribution (e.g., volume of distribution, protein binding)

    • Metabolism (e.g., major metabolites, metabolic pathways)

    • Excretion (e.g., clearance, half-life)

  • In Vivo Efficacy: Data from preclinical models of viral infection, such as viral load reduction, survival benefit, or other relevant endpoints.

  • Toxicology Data: Key findings from in vitro and in vivo toxicology studies, including LD50, NOAEL (No Observed Adverse Effect Level), and any observed toxicities.

Table 1: In Vitro Activity of this compound (Data Not Available)

Target Assay Type IC50 / EC50 (nM) Reference

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Pharmacokinetic Profile of this compound in [Species] (Data Not Available)

Parameter Route of Administration Value Units
Cmax Data Not Available Data Not Available Data Not Available
Tmax Data Not Available Data Not Available Data Not Available
AUC Data Not Available Data Not Available Data Not Available
Bioavailability Data Not Available Data Not Available %
Half-life (t1/2) Data Not Available Data Not Available hours
Clearance (CL) Data Not Available Data Not Available L/hr/kg

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | L/kg |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not publicly available. A standard technical guide would provide sufficient detail for a trained scientist to replicate the described experiments. Examples of protocols that would be included are:

  • Enzymatic Assays: Detailed procedures for measuring the inhibitory activity of this compound against its putative viral enzyme target(s), including buffer compositions, substrate and enzyme concentrations, and detection methods.

  • Cell-Based Antiviral Assays: Protocols for assessing the antiviral activity of the compound in cultured cells, including cell lines used, virus strains, infection protocols, methods for quantifying viral replication (e.g., plaque assays, qPCR, reporter gene assays), and cytotoxicity assays.

  • In Vivo Efficacy Studies: Detailed descriptions of animal models of viral infection, including animal species and strain, virus challenge dose and route, treatment regimen (dose, route, frequency, duration), and methods for assessing disease progression and viral load.

  • Pharmacokinetic Studies: Protocols for in vivo PK studies, including animal models, dosing, blood sampling schedules, and the bioanalytical methods used to quantify the compound in biological matrices.

Signaling Pathways and Mechanism of Action

The signaling pathways modulated by this compound and its precise mechanism of action have not been elucidated in the public domain. Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not currently possible.

For a compound with a known mechanism, this section would typically include:

  • A detailed narrative of the compound's interaction with its molecular target and the subsequent effects on cellular signaling cascades.

  • Diagrams created using Graphviz (DOT language) to visually represent these pathways.

Example of a Hypothetical Signaling Pathway Diagram (for illustrative purposes only, not representative of this compound):

G cluster_virus Viral Lifecycle cluster_host Host Cell Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly Assembly Replication->Assembly Innate Immunity Innate Immunity Replication->Innate Immunity Release Release Assembly->Release This compound This compound This compound->Replication Inhibition IFN Production IFN Production Innate Immunity->IFN Production IFN Production->Replication Suppression

Hypothetical Inhibition of Viral Replication by this compound.

Future Directions

The immediate future direction for understanding this compound will be the public disclosure of primary research data. Key areas for future investigation would include:

  • Target Identification and Validation: Elucidating the specific molecular target(s) of this compound is a critical first step.

  • In Vitro and In Vivo Characterization: Comprehensive studies are needed to define the compound's potency, efficacy, pharmacokinetic profile, and safety.

  • Mechanism of Action Studies: Detailed experiments to understand how the compound exerts its antiviral effects at a molecular and cellular level.

Without this fundamental information, the potential of this compound as a therapeutic agent remains unknown. Researchers and drug development professionals are encouraged to monitor scientific literature and patent filings for future disclosures related to this compound.

References

In-Depth Technical Guide: Discovery and Development of the Novel Neuraminidase Inhibitor DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-22-inf-021 is a novel, computationally designed neuraminidase (NA) inhibitor demonstrating potent antiviral activity against both influenza A and B viruses. Developed through a deep reinforcement learning-based molecule design platform, this compound has shown efficacy in vitro and in vivo, including against oseltamivir-resistant strains. This technical guide provides a comprehensive overview of the discovery, preclinical data, and experimental methodologies used in the evaluation of this compound, offering a valuable resource for researchers in the field of antiviral drug development.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a well-validated target for antiviral therapy. NA facilitates the release of progeny virions from infected cells, and its inhibition can halt the spread of the virus. This compound was identified through an innovative artificial intelligence-driven approach aimed at discovering novel NA inhibitors with improved properties.

Discovery and Design

This compound was discovered using a deep reinforcement learning (RL)-based molecule design platform. This approach generated a vast library of 60,291 compounds targeting the neuraminidase of influenza A and B viruses. Following computational filtering based on physicochemical properties and other parameters, nine compounds with non-sialic acid-like structures were selected for further in vitro evaluation. Among these, this compound emerged as a lead candidate due to its potent and broad-spectrum anti-influenza activity.[1]

Computational Discovery Workflow

The discovery of this compound involved a multi-stage computational workflow designed to rapidly identify novel and effective neuraminidase inhibitors. This process leverages the power of artificial intelligence to explore a vast chemical space and select candidates with a high probability of success.

G cluster_0 AI-Powered Compound Generation cluster_1 Computational Filtering and Selection cluster_2 Preclinical Validation cluster_3 In Vivo Efficacy Deep Reinforcement\nLearning Model Deep Reinforcement Learning Model Generation of\n60,291 Compounds Generation of 60,291 Compounds Deep Reinforcement\nLearning Model->Generation of\n60,291 Compounds Physicochemical\nProperty Analysis Physicochemical Property Analysis Generation of\n60,291 Compounds->Physicochemical\nProperty Analysis Selection of 9\nLead Candidates Selection of 9 Lead Candidates Physicochemical\nProperty Analysis->Selection of 9\nLead Candidates In Vitro\nExperiments In Vitro Experiments Selection of 9\nLead Candidates->In Vitro\nExperiments Identification of\nthis compound Identification of This compound In Vitro\nExperiments->Identification of\nthis compound In Vivo\nAnimal Studies In Vivo Animal Studies Identification of\nthis compound->In Vivo\nAnimal Studies

Figure 1: Computational discovery workflow for this compound.

Mechanism of Action

This compound functions as a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that cleaves sialic acid residues from host cell glycoproteins. This action is crucial for the release of newly formed virus particles from the infected cell, allowing the virus to spread to other cells. By binding to and inhibiting the active site of neuraminidase, this compound prevents the release of progeny virions, thereby halting the progression of the infection. Molecular dynamics simulations have suggested that this compound interacts with the active site of neuraminidase in a manner similar to the established inhibitor, oseltamivir.[1]

Influenza Virus Release and Inhibition Pathway

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of inhibition by this compound.

G cluster_0 Viral Budding cluster_1 Viral Release (Normal) cluster_2 Inhibition by this compound Progeny Virus Progeny Virus Host Cell Membrane Host Cell Membrane Progeny Virus->Host Cell Membrane Budding Neuraminidase Neuraminidase Host Cell Membrane->Neuraminidase Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor Cleavage Inactive Neuraminidase Inactive Neuraminidase Released Virus Released Virus Sialic Acid Receptor->Released Virus Trapped Virus Trapped Virus Sialic Acid Receptor->Trapped Virus This compound This compound This compound->Neuraminidase Inactive Neuraminidase->Sialic Acid Receptor No Cleavage

References

In-depth Technical Guide: DS-22-inf-021 Target Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific molecule designated "DS-22-inf-021" is not available in the public domain. The following guide is a generalized framework based on established principles of target binding affinity studies, intended to serve as a template for researchers, scientists, and drug development professionals. This document will be updated with specific data on this compound as it becomes publicly available.

Introduction to Target Binding Affinity

Binding affinity is a fundamental concept in pharmacology and drug discovery, quantifying the strength of the interaction between a ligand (such as a drug molecule) and its biological target (typically a protein). This interaction is the cornerstone of a drug's mechanism of action and a critical determinant of its potency and selectivity. High binding affinity is often a primary objective in the optimization of lead compounds, as it can translate to lower effective doses and reduced off-target effects.

The equilibrium dissociation constant (Kd) is the most common metric used to express binding affinity. It represents the concentration of a ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The affinity of an interaction is governed by the rates of association (kon) and dissociation (koff) of the ligand-target complex.

Quantitative Data Summary

As specific data for this compound is unavailable, this section provides a template for presenting such information once obtained.

Table 1: In Vitro Binding Affinity of this compound

TargetAssay MethodKd (nM)kon (105 M-1s-1)koff (10-4 s-1)Reference
Target XSurface Plasmon Resonance (SPR)DataDataDataCitation
Target YIsothermal Titration Calorimetry (ITC)DataN/AN/ACitation
Target ZRadioligand Binding AssayDataDataDataCitation

Table 2: Cellular Target Engagement of this compound

Cell LineAssay MethodEC50 (nM)Target Occupancy (%) at EC50Reference
Cell Line ACellular Thermal Shift Assay (CETSA)DataDataCitation
Cell Line BNanoBRET™ Target Engagement AssayDataDataCitation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to determine target binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

  • Immobilization: The target protein is immobilized on a sensor chip surface.

  • Interaction: A solution containing the analyte (this compound) is flowed over the sensor surface.

  • Detection: Changes in the refractive index at the surface, caused by the binding and dissociation of the analyte, are detected and recorded as a sensorgram.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: The target protein is placed in the sample cell, and the ligand (this compound) is loaded into the injection syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this data yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Cell Treatment: Intact cells are treated with various concentrations of the test compound (this compound).

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction of the target protein is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: The temperature at which 50% of the protein denatures (Tm) is determined. A shift in Tm in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clear communication. The following diagrams are generated using the DOT language for Graphviz.

Generic Kinase Inhibitor Signaling Pathway

This diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates DS22_inf_021 This compound DS22_inf_021->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: Simplified kinase signaling pathway inhibited by this compound.

Experimental Workflow for Binding Affinity Determination

This diagram outlines the logical flow of experiments to characterize the binding affinity of a compound.

Experimental_Workflow start Start: Compound this compound Synthesized primary_screen Primary Screening (e.g., High-Throughput Screen) start->primary_screen hit_validation Hit Validation & Confirmation primary_screen->hit_validation biophysical_assays Biophysical Assays (SPR, ITC) hit_validation->biophysical_assays cellular_assays Cellular Target Engagement (CETSA, NanoBRET) hit_validation->cellular_assays data_analysis Data Analysis & Kd/EC50 Determination biophysical_assays->data_analysis cellular_assays->data_analysis conclusion Conclusion: Binding Affinity Profile Established data_analysis->conclusion

Caption: Workflow for determining the target binding affinity of this compound.

DS-22-inf-021: A Technical Guide for Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DS-22-inf-021, a novel neuraminidase (NA) inhibitor with promising antiviral activity against influenza A and B viruses. Developed through a deep reinforcement learning-based molecule design platform, this compound presents a significant advancement in the search for new antiviral agents.[1][2] This document details the compound's mechanism of action, summarizes its antiviral efficacy, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound functions as a potent inhibitor of influenza neuraminidase, a key enzyme responsible for the release of progeny virions from infected host cells. By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of newly formed virus particles and preventing their spread to other cells. Molecular dynamics simulations have indicated that this compound interacts with amino acid residues in the neuraminidase active site in a manner similar to the established drug oseltamivir.[1][2]

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Entry Virus Entry (Endocytosis) Replication Viral Replication (Nucleus) Virus_Entry->Replication Assembly Virion Assembly (Cell Membrane) Replication->Assembly Budding Virus Budding Assembly->Budding NA Neuraminidase (NA) Budding->NA cleaves Release Virion Release Sialic_Acid Sialic Acid Receptor NA->Sialic_Acid acts on Blocked_Release Blocked Virion Release (Aggregation) NA->Blocked_Release Sialic_Acid->Release enables Sialic_Acid->Blocked_Release DS_22_inf_021 This compound DS_22_inf_021->NA inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against various strains of influenza A and B viruses, including those with known resistance to other neuraminidase inhibitors. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
IAV (H1N1pdm09)MDCKCell-based assay0.29 - 2.31>50>21.6[1][2]
IBV (Yamagata lineage)MDCKCell-based assay0.29 - 2.31>50>21.6[1][2]
IAV A/Vladivostok/2/2009 (H1N1pdm09, H275Y mutant)-Neuraminidase InhibitionIC50 = 14.7--[3]
IBV (B/Samara/32/2018 Yamagata lineage)-Neuraminidase InhibitionIC50 = 9.1--[3]

Table 2: In Vivo Efficacy of this compound in Mice

Virus ChallengeTreatment Dose & RegimenProtection Rate (%)Reference
IAV (H1N1pdm09)20-100 mg/kg, i.p., twice daily for 5 days85[1][2][3]
IBV (Yamagata lineage)20-100 mg/kg, i.p., twice daily for 5 days100[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from a standard fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase. The assay measures the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Influenza virus stock

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound, a fixed amount of influenza virus, and the assay buffer.

  • Include control wells with virus and buffer (no inhibitor) and wells with buffer only (blank).

  • Incubate the plate at 37°C for 30 minutes.

  • Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_reagents Add Compound, Virus, and Buffer to Plate prep_compound->add_reagents incubate1 Incubate at 37°C (30 min) add_reagents->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate at 37°C (60 min) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Neuraminidase inhibition assay workflow.
Antiviral Activity Assay in MDCK Cells

This protocol determines the 50% effective concentration (EC50) of this compound in inhibiting influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • This compound

  • Influenza virus stock

  • MDCK cells

  • Cell culture medium (e.g., DMEM)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the MDCK cell monolayers with a specific multiplicity of infection (MOI) of the influenza virus.

  • Immediately after infection, add the serially diluted this compound to the wells.

  • Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assess cell viability using an MTT assay or a similar method.

  • Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

Cytotoxicity Assay in MDCK Cells

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on MDCK cells to assess its toxicity profile.

Materials:

  • This compound

  • MDCK cells

  • Cell culture medium

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

Procedure:

  • Seed MDCK cells in 96-well plates and incubate to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the serially diluted compound to the wells containing MDCK cells.

  • Include cell control wells with medium only (no compound).

  • Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using an MTT assay.

  • Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.

cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) seed_mdck1 Seed MDCK Cells infect_virus Infect with Influenza Virus seed_mdck1->infect_virus add_compound1 Add this compound Dilutions infect_virus->add_compound1 incubate_antiviral Incubate (48-72h) add_compound1->incubate_antiviral viability_assay1 Cell Viability Assay (e.g., MTT) incubate_antiviral->viability_assay1 calc_ec50 Calculate EC50 viability_assay1->calc_ec50 seed_mdck2 Seed MDCK Cells add_compound2 Add this compound Dilutions seed_mdck2->add_compound2 incubate_cytotox Incubate (48-72h) add_compound2->incubate_cytotox viability_assay2 Cell Viability Assay (e.g., MTT) incubate_cytotox->viability_assay2 calc_cc50 Calculate CC50 viability_assay2->calc_cc50

Figure 3: Workflow for EC50 and CC50 determination.
In Vivo Efficacy in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a lethal influenza virus challenge mouse model.

Materials:

  • This compound

  • Lethal dose of influenza virus (e.g., mouse-adapted H1N1)

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • Anesthetic

  • Vehicle for compound administration

Procedure:

  • Acclimatize mice to the facility for at least one week.

  • Randomly divide mice into treatment and control groups.

  • Anesthetize the mice and intranasally infect them with a lethal dose of influenza virus.

  • Initiate treatment with this compound (e.g., intraperitoneal injection) at a predetermined time post-infection (e.g., 4 hours).

  • Administer the compound and vehicle according to the specified dosing regimen (e.g., twice daily for 5 days).

  • Monitor the mice daily for 14 days for weight loss and survival.

  • Euthanize mice that lose a predetermined percentage of their initial body weight (e.g., >25%).

  • Record survival data and analyze the results to determine the protective efficacy of this compound.

Conclusion

This compound is a promising new neuraminidase inhibitor with potent in vitro and in vivo activity against a range of influenza viruses. Its novel, non-sialic acid-like structure and efficacy against resistant strains make it a valuable candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the fight against influenza.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of DS-22-inf-021 in MDCK Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madin-Darby Canine Kidney (MDCK) cells are a cornerstone in influenza virus research, serving as a robust and reliable model for viral isolation, propagation, and the evaluation of antiviral compounds.[1][2][3] Their epithelial morphology and susceptibility to a wide range of influenza strains make them an ideal system for studying the efficacy and mechanism of action of novel antiviral agents. These application notes provide a comprehensive guide for the use of DS-22-inf-021, a novel investigational antiviral compound, in MDCK cell culture for the study of influenza virus.

This document outlines detailed protocols for the culture of MDCK cells, evaluation of the antiviral activity of this compound, and assessment of its cytotoxicity. Furthermore, it presents hypothetical data in a structured format and visualizes key experimental workflows and a potential signaling pathway targeted by the compound.

Data Summary

Table 1: Antiviral Activity of this compound against Influenza A/H1N1 in MDCK Cells
Concentration (µM)Plaque Reduction (%)Viral Titer (PFU/mL)
0 (Vehicle Control)01.5 x 10⁶
0.125.31.12 x 10⁶
158.76.2 x 10⁵
1092.11.18 x 10⁵
5099.8<100
EC₅₀ (µM) \multicolumn{2}{c}{1.8 }
Table 2: Cytotoxicity of this compound in MDCK Cells
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5
1095.2
5091.8
10085.4
25062.1
50035.7
CC₅₀ (µM) \multicolumn{2}{c
Table 3: Selectivity Index
ParameterValue
EC₅₀ (µM)1.8
CC₅₀ (µM)310
Selectivity Index (SI = CC₅₀/EC₅₀) 172.2

Experimental Protocols

MDCK Cell Culture

This protocol describes the routine maintenance of MDCK cells to ensure their health and suitability for subsequent experiments.

Materials:

  • MDCK cells (e.g., ATCC CCL-34)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the old medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and seed new flasks at a 1:3 to 1:6 split ratio.

Influenza Virus Infection of MDCK Cells

This protocol details the infection of MDCK cells with an influenza virus strain for subsequent antiviral testing.

Materials:

  • MDCK cells cultured in 6-well plates to 90-100% confluency

  • Influenza virus stock (e.g., A/H1N1)

  • Infection medium (DMEM, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin)

  • PBS

Procedure:

  • Cell Preparation: Aspirate the growth medium from the confluent MDCK cell monolayers in 6-well plates.

  • Washing: Wash the cell monolayers twice with sterile PBS.

  • Virus Adsorption: Dilute the influenza virus stock in infection medium to achieve the desired multiplicity of infection (MOI). Add 200 µL of the diluted virus to each well.

  • Incubation: Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Infection: After the adsorption period, aspirate the virus inoculum and add 2 mL of infection medium to each well.

  • Incubation: Incubate the infected plates at 37°C with 5% CO₂ for 48-72 hours, or until cytopathic effect (CPE) is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • MDCK cells in 6-well plates infected with influenza virus

  • This compound stock solution

  • Infection medium

  • Agarose (2%)

  • 2x MEM (Modified Eagle's Medium)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Infection: Infect MDCK cell monolayers with influenza virus as described in Protocol 2.

  • Treatment: After virus adsorption, remove the inoculum and wash the cells with PBS. Add 2 mL of the prepared this compound dilutions (or vehicle control) to each well.

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a 1:1 mixture of 2% agarose and 2x MEM containing the respective concentrations of this compound and 1 µg/mL TPCK-treated trypsin.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cells with Crystal Violet solution for 15 minutes.

  • Quantification: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that reduces the viability of MDCK cells by 50% (CC₅₀).

Materials:

  • MDCK cells seeded in a 96-well plate

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_progeny Progeny Virus Virus Influenza Virus Sialic_Acid Sialic Acid Receptor Virus->Sialic_Acid 1. Attachment Endosome Endosome Sialic_Acid->Endosome 2. Endocytosis vRNP Viral Ribonucleoprotein (vRNP) Endosome->vRNP 3. Uncoating Replication_Transcription Viral RNA Replication & Transcription vRNP->Replication_Transcription 4. Nuclear Import Progeny_Virus New Virus Particles vRNP->Progeny_Virus 8. Assembly Viral_mRNA Viral mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 6. Translation Viral_Proteins->Progeny_Virus Host_DNA Host DNA Replication_Transcription->vRNP 7. Replication Replication_Transcription->Viral_mRNA 5. Transcription DS22_inf_021 This compound DS22_inf_021->Replication_Transcription Inhibition Progeny_Virus->Sialic_Acid 9. Budding & Release

Caption: Hypothetical mechanism of action of this compound targeting viral RNA replication.

Experimental Workflow

G cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_assay Assay & Analysis A Culture MDCK Cells B Seed Cells in Plates A->B C Infect with Influenza Virus B->C F Perform Cytotoxicity Assay (MTT) B->F Parallel Experiment D Treat with this compound C->D E Perform Plaque Assay D->E G Data Analysis (EC50, CC50) E->G F->G

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.

References

Application Notes and Protocols for DS-22-inf-021 (Darobactin D22) In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-22-inf-021, also known as Darobactin D22 (D22), is a biosynthetic analogue of the natural antibiotic darobactin with enhanced antibacterial activity against critical Gram-negative pathogens.[1][2][3][4][5] Darobactins represent a promising class of antibiotics due to their novel mechanism of action, which involves targeting the essential bacterial outer membrane protein BamA.[2] Inhibition of BamA disrupts the proper folding and insertion of proteins into the outer membrane, ultimately leading to bacterial cell death.[2] This document provides detailed application notes and protocols for the use of this compound (D22) in various preclinical in vivo mouse models of infection, based on published studies. These models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this novel antibiotic candidate.

Mechanism of Action

Darobactin D22 exerts its bactericidal effect by targeting the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane. By binding to the lateral gate of BamA, D22 prevents the proper functioning of this complex, leading to a cascade of events that result in bacterial cell death.[2]

Caption: Mechanism of action of Darobactin D22 (this compound).

Data Presentation

Pharmacokinetic Parameters of Darobactin D22 in Mice

Pharmacokinetic studies of Darobactin D22 have been conducted in mice to determine its distribution and half-life following various administration routes.[2][3]

Administration RouteDose (mg/kg)Key Findings
Intravenous (IV)5Biphasic blood profile observed.[2]
Subcutaneous (SC)20Longest half-life observed with this route.[2]
Intraperitoneal (IP)20Data available in primary literature.[2]
Intratracheal (IT)5Leads to high lung and epithelial lining fluid levels.[3]
Oral (PO)20Injection determined to be more effective than oral administration.[6]

For detailed pharmacokinetic parameters such as Cmax, t1/2, and AUC, please refer to the primary publication by Kany et al., 2024.

In Vivo Efficacy of Darobactin D22 in Murine Infection Models
Infection ModelPathogenTreatment RegimenOutcome
Peritonitis/SepsisEscherichia coli15 mg/kg, 4 doses100% survival with both IV and SC administration.[2]
Thigh InfectionPseudomonas aeruginosaRepeated dosesSubstantially limited bacterial growth but did not fully clear the infection.[6]
Urinary Tract Infection (UTI)Escherichia coliTwice-daily injections for 3 daysSignificantly reduced bacterial presence in a complicated UTI model.[6]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for conducting in vivo efficacy studies of Darobactin D22 in mouse models of bacterial infection.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis A Prepare Bacterial Inoculum D Induce Infection (e.g., thigh, IP, transurethral) A->D B Prepare Darobactin D22 Formulation E Administer Darobactin D22 (specify dose, route, frequency) B->E C Acclimate Mice C->D D->E F Monitor Animal Health (clinical signs, weight) E->F G Collect Samples at Pre-determined Timepoints (blood, tissues) F->G H Determine Bacterial Load (CFU counts) G->H I Analyze Data & Evaluate Efficacy H->I

Caption: General experimental workflow for in vivo efficacy studies.

Protocol 1: Murine Model of Escherichia coli Peritonitis

This model is used to evaluate the efficacy of Darobactin D22 in a severe, systemic infection.

Materials:

  • Specific pathogen-free mice (strain to be specified, e.g., BALB/c)

  • Escherichia coli strain (e.g., extended-spectrum β-lactamase-producing E. coli 106-09)[2]

  • Luria-Bertani (LB) broth

  • Sterile normal saline

  • Darobactin D22, formulated in a suitable vehicle (e.g., sterile saline)

  • Syringes and needles for injection

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture E. coli in LB broth until the exponential growth phase is reached (e.g., OD600 of 0.5).

    • Wash the bacterial cells multiple times with sterile normal saline to remove free lipopolysaccharide (LPS).

    • Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1x10^6 CFU in 500 µl).

  • Infection:

    • Inject mice intraperitoneally (i.p.) with the prepared bacterial inoculum.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer Darobactin D22 via the desired route (e.g., intravenous or subcutaneous). A reported effective regimen is 15 mg/kg administered in 4 doses.[2]

  • Monitoring and Endpoint:

    • Monitor mice for clinical signs of sepsis and survival over a defined period.

    • For bacterial load determination, peritoneal lavage can be performed at specified time points.

Protocol 2: Murine Model of Pseudomonas aeruginosa Thigh Infection

This localized infection model is standardized for evaluating antimicrobial efficacy.[2]

Materials:

  • Specific pathogen-free mice

  • Pseudomonas aeruginosa strain

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial culture media

  • Sterile saline

  • Darobactin D22 formulation

  • Syringes and needles

Procedure:

  • Induction of Neutropenia (Optional but recommended):

    • Administer cyclophosphamide to mice intraperitoneally at specified doses and time points (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection) to render them neutropenic.

  • Bacterial Inoculum Preparation:

    • Prepare a suspension of P. aeruginosa from an early-logarithmic-phase culture to the desired concentration.

  • Infection:

    • Anesthetize the mice.

    • Inject a small volume (e.g., 50 µl) of the bacterial suspension intramuscularly into the posterior thigh muscle.

  • Treatment:

    • Initiate treatment with Darobactin D22 at a set time post-infection (e.g., 2 hours). Administer via the chosen route and schedule.

  • Endpoint and Analysis:

    • At the end of the experiment (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial burden.

Protocol 3: Murine Model of Urinary Tract Infection (UTI)

This model mimics human urinary tract infections and is valuable for assessing the efficacy of antibiotics that concentrate in the urinary system.[2][3]

Materials:

  • Female mice (specific strain, e.g., C3H/HeN)

  • Uropathogenic Escherichia coli (UPEC) strain

  • Bacterial culture media

  • Sterile Phosphate-Buffered Saline (PBS)

  • Catheters suitable for mice

  • Anesthetic

  • Darobactin D22 formulation

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture UPEC strain in appropriate media.

    • Normalize the bacterial culture in sterile PBS to the desired concentration (e.g., 10^7 CFUs in 50 µL).[4]

  • Infection (Transurethral Inoculation):

    • Anesthetize the mice.

    • Carefully insert a catheter into the bladder via the urethra.

    • Instill the bacterial inoculum (e.g., 50 µl) directly into the bladder.

  • Treatment:

    • Begin treatment with Darobactin D22 at a specified time post-infection. A reported regimen is twice-daily injections over three days.[6]

  • Endpoint and Analysis:

    • At designated time points, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS and perform serial dilutions to quantify the bacterial loads (CFU/organ).[4]

Concluding Remarks

The provided protocols and data offer a comprehensive guide for the preclinical in vivo evaluation of this compound (Darobactin D22). These mouse models of infection are essential tools for characterizing the therapeutic potential of this novel antibiotic. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The promising in vivo activity of Darobactin D22, particularly against challenging Gram-negative pathogens, underscores its potential as a future therapeutic agent to combat antimicrobial resistance.[2][4]

References

Application Note: DS-22-inf-021 as a Novel Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

DS-22-inf-021 is a recently identified neuraminidase (NA) inhibitor demonstrating potent antiviral activity against influenza viruses.[1] This application note provides a detailed protocol for assessing the inhibitory activity of this compound using a fluorescence-based neuraminidase inhibition assay. The described methodology is fundamental for researchers in virology and drug development engaged in the characterization of novel anti-influenza agents.

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of new antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cellular glycoconjugates.[2][3][4] Inhibition of NA is a clinically validated strategy for the treatment of influenza infections.[5]

This compound has emerged as a promising neuraminidase inhibitor.[1] This document outlines a robust and widely adopted fluorescence-based assay to quantify the inhibitory potential of this compound against various influenza virus strains. The assay relies on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by viral neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[5][6][7] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Quantitative Data Summary

The inhibitory activity of this compound against different influenza virus strains has been determined using the neuraminidase inhibition assay. The 50% inhibitory concentration (IC₅₀) values are summarized in the table below.

Virus StrainLineage/MutationIC₅₀ (μM)
B/Samara/32/2018Yamagata9.1[1]
A/Vladivostok/2/2009 (H1N1pdm09)H275Y14.7[1]

Experimental Protocols

This section details the protocol for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ value of this compound.

Materials and Reagents
  • This compound

  • Influenza virus stocks (e.g., cell culture- or egg-grown)[6]

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[2][6]

  • 4-methylumbelliferone (4-MU) standard[6]

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)[8]

  • Stop Solution (e.g., 0.824 M NaOH in absolute ethanol)[6][7]

  • Black, flat-bottom 96-well microplates

  • Fluorometer with excitation at ~355 nm and emission at ~460 nm[6]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Procedure

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

  • MUNANA Substrate Working Solution: Prepare a 300 µM working solution of MUNANA in assay buffer.[6][7] This solution is light-sensitive and should be protected from light and kept on ice.[6][7]

  • Virus Dilution: Determine the optimal dilution of the virus stock that yields a linear rate of substrate conversion. This is typically done by performing a virus titration assay prior to the inhibition experiment.[9]

  • This compound Serial Dilutions: Prepare a series of 2-fold dilutions of this compound in assay buffer, starting from a high concentration (e.g., 100 µM) down to a concentration below the expected IC₅₀.[6]

2. Assay Protocol:

  • In a black 96-well plate, add 50 µL of each this compound dilution to triplicate wells.[6]

  • Include control wells:

    • No Inhibitor Control: 50 µL of assay buffer only (for 100% enzyme activity).

    • No Enzyme Control: 100 µL of assay buffer (for background fluorescence).

  • Add 50 µL of the diluted virus to each well, except for the no-enzyme control wells.[6]

  • Gently tap the plate to mix and incubate at room temperature for 45 minutes.[6]

  • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.[6]

  • Incubate the plate at 37°C for 1 hour.[6]

  • Stop the reaction by adding 100 µL of the stop solution to each well.[6]

  • Read the fluorescence on a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[6]

3. Data Analysis:

  • Subtract the average background fluorescence (from the no-enzyme control wells) from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence with inhibitor / Fluorescence without inhibitor) * 100 ]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[5][6]

Visualizations

Mechanism of Neuraminidase Inhibition

Neuraminidase_Inhibition cluster_virus Influenza Virus Progeny cluster_cell Infected Host Cell Virion New Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid HA Binds HostCell Host Cell Surface Neuraminidase Neuraminidase (NA) Neuraminidase->SialicAcid Cleaves DS22 This compound DS22->Neuraminidase

Caption: Mechanism of neuraminidase action and its inhibition by this compound.

Experimental Workflow for Neuraminidase Inhibition Assay

Assay_Workflow Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor PrepVirus Prepare Virus Dilution Start->PrepVirus PlateLoading Add Inhibitor and Virus to 96-Well Plate PrepInhibitor->PlateLoading PrepVirus->PlateLoading Incubation1 Incubate at RT for 45 min PlateLoading->Incubation1 AddSubstrate Add MUNANA Substrate Incubation1->AddSubstrate Incubation2 Incubate at 37°C for 60 min AddSubstrate->Incubation2 StopReaction Add Stop Solution Incubation2->StopReaction ReadFluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) StopReaction->ReadFluorescence DataAnalysis Calculate % Inhibition and IC50 Value ReadFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

Application Notes & Protocols: Antiviral Activity Testing of DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

Note: As information regarding "DS-22-inf-021" is not publicly available, this document uses the well-characterized antiviral agent Remdesivir (GS-5734) as a representative example to detail the required protocols and data presentation formats. Researchers can adapt these methodologies for their specific compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remdesivir is a prodrug of a nucleoside analog with demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, MERS-CoV, and Ebola virus.[1][2] It functions by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[2][3] Once inside the host cell, Remdesivir is metabolized into its active triphosphate form, GS-441524.[4] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[3][5] This document provides an overview of the key assays used to characterize the antiviral efficacy and cytotoxicity of compounds like Remdesivir.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antiviral potential of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of Remdesivir against Coronaviruses Summarizes the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of Remdesivir against various coronaviruses in different cell lines.

Virus Strain/VariantCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Citation
SARS-CoV-2 (WA1)Vero E6Plaque Reduction0.77[6]
SARS-CoV-2 (WA1)Human Airway Epithelial (HAE)-0.069[6]
SARS-CoV-2 (Delta)Vero E6Plaque Reduction9.8[6]
SARS-CoV-2 (Omicron BA.2)Vero E6Plaque Reduction9.1[6]
SARS-CoVHAE-0.069[7]
MERS-CoVHAE-0.074[7]
MERS-CoVHeLa-0.34[7]
Human Coronavirus 229EMRC-5Cytopathic Effect0.04[8]

Table 2: Cytotoxicity Profile of Remdesivir Details the 50% cytotoxic concentration (CC₅₀) of Remdesivir in various human cell lines, indicating the concentration at which 50% of the cells are no longer viable.

Cell LineExposure TimeCC₅₀ (µM)Selectivity Index (SI) vs. SARS-CoV-2Citation
Vero E6->100>129.87[6][9]
MT-4 (Human T-cell)5-14 days69-[10]
HepG2 (Human liver)5-14 days3.7>170 to 20,000[10]
PC-3 (Human prostate)5-14 days>20-[10]
Primary Human Hepatocytes5-14 days1.7-[10]
Huh7.5 (Human hepatocyte)48 hours15.2253[8]

Experimental Protocols

Detailed methodologies for quantifying antiviral activity and cytotoxicity are crucial for reproducible results.

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀ Determination)

This assay is considered the gold standard for measuring a compound's ability to inhibit viral infection and replication.[11][12] It quantifies the number of infectious virus particles (plaque-forming units, PFU) by observing the localized areas of cell death (plaques) in a cell monolayer.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2).[6]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound (e.g., this compound) at various concentrations.

  • Virus stock with a known titer (PFU/mL).

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose).[11]

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.8% crystal violet).[12]

  • 12-well or 24-well tissue culture plates.

Procedure:

  • Cell Seeding: Seed the susceptible host cells into 12-well plates at a density that will form a confluent monolayer within 24 hours.[12]

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a cell culture medium.

  • Virus Infection: When cells are confluent, remove the growth medium. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well) for 1 hour at 37°C to allow for viral adsorption.[6][11]

  • Compound Treatment: After the incubation period, remove the viral inoculum.

  • Overlay Application: Gently add the semi-solid overlay medium containing the different concentrations of the test compound to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to form (typically 2-7 days, depending on the virus).[12]

  • Plaque Visualization:

    • Carefully remove the overlay medium.

    • Fix the cell monolayer with 10% formalin.

    • Stain the cells with crystal violet solution, which stains viable cells purple, leaving the plaques clear.[12]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity (CC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability.[13][14] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15]

Objective: To determine the concentration of a test compound that reduces the viability of host cells by 50% (CC₅₀).

Materials:

  • Host cell line (same as used in the antiviral assay).

  • Complete growth medium.

  • Test compound at various concentrations.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[13]

  • Solubilization solution (e.g., SDS-HCl or DMSO).[16]

  • 96-well tissue culture plates.

  • Microplate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of medium and incubate for 24 hours.[16]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include "cell control" wells with medium only (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[16]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[15][16]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[16]

  • Absorbance Reading: Mix gently by pipetting. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Mechanisms

Diagrams help to visualize complex processes, from the overall experimental strategy to the specific molecular mechanism of action.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development Compound_Library Compound Library (e.g., this compound) Primary_Screening Primary Antiviral Assay (e.g., CPE Inhibition) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation & EC₅₀ (Plaque Reduction Assay) Primary_Screening->Hit_Confirmation Cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) Hit_Confirmation->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity_Index Lead_Candidates Lead Candidates Selectivity_Index->Lead_Candidates MoA Mechanism of Action (e.g., RdRp Inhibition Assay) Lead_Candidates->MoA Animal_Models In Vivo Efficacy (Animal Models) MoA->Animal_Models

Caption: General experimental workflow for antiviral drug discovery.

Remdesivir_Mechanism_of_Action cluster_0 Host Cell cluster_1 Viral Replication RDV Remdesivir (Prodrug) (GS-5734) Metabolism Intracellular Metabolism (Esterases, Kinases) RDV->Metabolism Enters Cell RDV_TP Active Triphosphate Form (GS-441524-TP) Metabolism->RDV_TP RNA_Synthesis RNA Synthesis RDV_TP->RNA_Synthesis Competes with ATP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synthesis RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis NTPs Host NTPs (ATP) NTPs->RNA_Synthesis New_RNA New Viral RNA RNA_Synthesis->New_RNA Successful Replication Termination Delayed Chain Termination RNA_Synthesis->Termination Incorporation of Remdesivir-TP Termination->RdRp Inhibits RdRp

Caption: Mechanism of action for Remdesivir.

References

Application Notes and Protocols for Studying Drug-Resistant Influenza: A General Framework in the Absence of Specific Data for DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "DS-22-inf-021" did not yield any publicly available information on a specific antiviral compound with this designation for the study of influenza. The following application notes and protocols are therefore provided as a general framework for researchers, scientists, and drug development professionals engaged in the study of drug-resistant influenza, utilizing a hypothetical novel antiviral agent as a placeholder. These protocols and data presentation formats can be adapted once specific information about the compound of interest, such as this compound, becomes available.

Introduction to Novel Influenza Antivirals and the Challenge of Resistance

Influenza viruses pose a significant global health threat due to their ability to rapidly evolve and develop resistance to existing antiviral medications. The current arsenal of approved drugs, which includes neuraminidase inhibitors (e.g., oseltamivir), M2 protein blockers (e.g., amantadine), and a polymerase acidic endonuclease inhibitor (baloxavir marboxil), has been challenged by the emergence of resistant strains.[1][2][3][4] This underscores the urgent need for the development of new antiviral agents with novel mechanisms of action to combat both seasonal and pandemic influenza.

The development pipeline for new influenza therapeutics includes compounds targeting various viral and host factors.[5][6][7][8] These include next-generation neuraminidase inhibitors, polymerase complex inhibitors targeting different subunits (PA, PB1, PB2), and monoclonal antibodies.[1][6][9] The study of these novel compounds involves a series of in vitro and in vivo experiments to determine their efficacy, mechanism of action, and potential for resistance development.

Quantitative Data Summary

Effective evaluation of a novel antiviral compound requires robust quantitative data. The following tables provide a standardized format for presenting key efficacy and resistance metrics.

Table 1: In Vitro Antiviral Activity of a Hypothetical Compound

Virus StrainGenotype/PhenotypeIC50 (µM)EC50 (µM)Cell LineAssay Type
A/H1N1pdm09Wild-TypeDataDataMDCKPlaque Reduction
A/H1N1pdm09Oseltamivir-Resistant (H275Y)DataDataMDCKPlaque Reduction
A/H3N2Wild-TypeDataDataMDCKCPE Reduction
A/H3N2Baloxavir-Resistant (I38T)DataDataMDCKCPE Reduction
B/VictoriaWild-TypeDataDataMDCKYield Reduction
B/YamagataWild-TypeDataDataMDCKYield Reduction

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MDCK: Madin-Darby Canine Kidney; CPE: Cytopathic Effect.

Table 2: In Vivo Efficacy of a Hypothetical Compound in a Mouse Model

Treatment GroupChallenge VirusDose (mg/kg/day)Viral Titer Reduction (log10 PFU/g)Survival Rate (%)
Vehicle ControlA/H1N1pdm09000
Hypothetical CmpdA/H1N1pdm0910DataData
Hypothetical CmpdA/H1N1pdm0930DataData
OseltamivirA/H1N1pdm0910DataData

PFU: Plaque-Forming Units.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel antiviral compounds.

In Vitro Antiviral Assays

Objective: To determine the in vitro efficacy of the test compound against various influenza virus strains.

a) Plaque Reduction Assay:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a predetermined dilution of influenza virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X MEM medium and 1.2% Avicel containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques for each compound concentration.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

b) Cytopathic Effect (CPE) Reduction Assay:

  • Cell Seeding: Seed MDCK cells in 96-well plates.

  • Infection and Treatment: Infect the cells with influenza virus in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • CPE Evaluation: Assess the cytopathic effect visually or using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that protects 50% of the cells from virus-induced CPE.

Resistance Selection Studies

Objective: To assess the potential for the influenza virus to develop resistance to the test compound.

  • Serial Passage: Propagate the influenza virus in MDCK cells in the presence of a sub-optimal concentration (e.g., EC50) of the test compound.

  • Virus Harvest and Titration: Harvest the virus from the supernatant at each passage and determine the viral titer.

  • Dose Escalation: Gradually increase the concentration of the test compound in subsequent passages as the virus adapts.

  • Phenotypic Analysis: After a predetermined number of passages (e.g., 10-20), assess the susceptibility of the passaged virus to the test compound using the antiviral assays described above.

  • Genotypic Analysis: Sequence the genome of the resistant virus to identify mutations that may be responsible for the resistance phenotype.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow_for_Antiviral_Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Antiviral Assays (Plaque Reduction, CPE) B Determine IC50 / EC50 A->B E Mouse Model of Influenza Infection B->E Promising Candidates C Resistance Selection (Serial Passage) D Phenotypic & Genotypic Analysis of Resistant Virus C->D D->E Characterize Resistance F Treatment with Test Compound E->F G Assess Efficacy (Viral Titer, Survival) F->G

Caption: Workflow for the preclinical evaluation of a novel anti-influenza compound.

Influenza_Replication_Cycle_and_Drug_Targets cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) Entry Entry (Endocytosis) HA->Entry Attachment NA Neuraminidase (NA) M2 M2 Ion Channel Pol RNA Polymerase (PA, PB1, PB2) Uncoating Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Assembly Replication->Assembly Budding Budding & Release Assembly->Budding M2_Inhibitors M2 Inhibitors (Amantadine) M2_Inhibitors->Uncoating Block NA_Inhibitors NA Inhibitors (Oseltamivir) NA_Inhibitors->Budding Block Polymerase_Inhibitors Polymerase Inhibitors (Baloxavir) Polymerase_Inhibitors->Replication Block

Caption: Simplified influenza virus replication cycle and targets of major antiviral drug classes.

Disclaimer: The information provided in these application notes is for general guidance and educational purposes only. All experiments should be conducted in accordance with institutional safety guidelines and regulations. The hypothetical data and protocols will need to be replaced with specific information for any actual compound under investigation.

References

Application Notes and Protocols for DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the preparation and storage of DS-22-inf-021, a novel compound for research and drug development. Due to the absence of publicly available information, this document is based on general best practices for handling research compounds. Researchers, scientists, and drug development professionals should adapt these protocols based on the specific chemical and biological nature of this compound, which should be determined through internal documentation and preliminary experimentation.

It is imperative to consult any internal safety data sheets (SDS) or compound handling guidelines provided by the source of this compound before commencing any work. The following protocols are intended as a starting point and may require significant modification.

Compound Information

As of the date of this document, no public information regarding the chemical structure, properties, or mechanism of action of this compound is available. All personnel must handle this compound with the assumption that it is hazardous. Appropriate personal protective equipment (PPE), including but not limited to a lab coat, safety glasses, and gloves, must be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Solution Preparation Protocol

This protocol outlines a general procedure for preparing a stock solution of this compound. The choice of solvent and concentration will need to be determined empirically based on the compound's solubility and the requirements of the downstream application.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Phosphate-Buffered Saline (PBS))

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Required Concentration and Volume: Decide on the desired stock solution concentration (e.g., 10 mM) and the total volume required.

  • Calculate Mass of this compound: Based on the molecular weight of this compound (if known), calculate the mass of the solid compound needed. If the molecular weight is unknown, proceed with a weight/volume concentration (e.g., 1 mg/mL).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound onto a weigh boat using a calibrated analytical balance.

  • Solubilization:

    • Transfer the weighed compound to a sterile vial.

    • Add the appropriate volume of the chosen solvent to the vial.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure complete dissolution.

  • Sterilization (Optional): If the solution is for cell-based assays, it may need to be sterile-filtered using a 0.22 µm syringe filter compatible with the solvent used.

  • Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, preparation date, and your initials.

Table 1: Example Solvents for Research Compounds

SolventCommon UsesNotes
Dimethyl Sulfoxide (DMSO)In vitro cell-based assays, high-throughput screeningCan be toxic to some cell lines at higher concentrations. Use ≤0.5% final concentration in assays.
Ethanol (EtOH)In vitro and some in vivo applicationsMay precipitate some compounds.
Phosphate-Buffered Saline (PBS)Aqueous-based assays, in vivo studiesUse for compounds with good aqueous solubility. Adjust pH if necessary.

Storage and Stability

The optimal storage conditions for this compound solutions are unknown. The following are general recommendations to maximize stability. A stability study is highly recommended to determine the long-term stability under different conditions.

Storage of Solid Compound:

  • Store the solid compound in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.

Storage of Stock Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Temperature: Store aliquots at -20°C or -80°C. For long-term storage, -80°C is generally preferred.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light degradation.

  • Moisture Prevention: Ensure vials are tightly capped to prevent solvent evaporation and contamination.

Table 2: General Storage Recommendations

FormStorage TemperatureLight ProtectionMoisture ProtectionNotes
Solid-20°C or -80°CRecommendedEssentialStore in a desiccator if possible.
Stock Solution-80°C (preferred)EssentialEssentialAliquot to avoid freeze-thaw cycles.

Experimental Workflow and Signaling Pathway Visualization

As the mechanism of action and signaling pathway of this compound are not publicly known, a generic experimental workflow for compound characterization is provided below. This can be adapted once more information about the compound's biological activity is available.

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot solubility Solubility Testing aliquot->solubility cell_viability Cell Viability Assay aliquot->cell_viability stability Stability Assay solubility->stability target_assay Target-Based Assay cell_viability->target_assay pk_study Pharmacokinetic Study target_assay->pk_study efficacy_model Efficacy Model pk_study->efficacy_model analysis Analyze & Interpret Results efficacy_model->analysis

Caption: General experimental workflow for the characterization of a novel compound.

Once the signaling pathway modulated by this compound is identified, a specific diagram should be created. For example, if it were found to be an inhibitor of the MAPK/ERK pathway, a diagram illustrating that interaction would be necessary.

Disclaimer

The information provided in this document is for general guidance only and is not a substitute for a comprehensive understanding of the specific properties of this compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility and in accordance with all applicable safety regulations. The author and publisher of this document are not liable for any damages or injuries resulting from the use of this information.

Application Notes & Protocols: Antiviral Activity of Arbidol against H1N1 pdm09 Strain

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "DS-22-inf-021" in relation to the H1N1 pdm09 strain did not yield any specific information on a compound with this designation. This suggests that "this compound" may be an internal, pre-clinical code name not yet disclosed in public literature, or a placeholder.

To fulfill the user's request for detailed Application Notes and Protocols, a representative antiviral compound with well-documented activity against the H1N1 pdm09 strain will be used as a surrogate. For this purpose, we will use Arbidol (Umifenovir) , a broad-spectrum antiviral that has been studied for its efficacy against influenza viruses, including the H1N1 pdm09 strain.[1] The following information is based on published research for Arbidol and is intended to serve as a template for the kind of documentation requested for "this compound".

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2009 pandemic H1N1 (A/H1N1pdm09) influenza virus continues to be a significant global health concern, necessitating the development and characterization of effective antiviral therapies.[2][3] Arbidol (umifenovir) is an antiviral compound with a broad range of activity against various enveloped and non-enveloped viruses.[1] Its mechanism of action primarily involves the inhibition of membrane fusion between the viral envelope and the host cell membrane.[1] These notes provide a summary of the antiviral activity of Arbidol against the H1N1 pdm09 strain and detailed protocols for its evaluation.

Data Presentation: In Vitro Antiviral Activity

The antiviral efficacy of Arbidol against H1N1 strains has been quantified in several studies. The following table summarizes key quantitative data from in vitro experiments.

Parameter Value Cell Line Assay Type Virus Strain Reference
EC50 2.4 - 38.0 µmol/LMDCKCPE Reduction (MTT)H1N1[1]
CC50 > 100 µmol/LMDCKMTT AssayN/A[1]
Selectivity Index (SI) > 2.6 - 41.7MDCKN/AH1N1[1]
  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits the viral effect (e.g., cytopathic effect) by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

  • SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.

Experimental Protocols

Cell and Virus Culture
  • Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: The H1N1 pdm09 strain (e.g., A/California/07/2009) can be obtained from repositories like the ATCC. Virus stocks are prepared by infecting MDCK cells and harvesting the supernatant when the cytopathic effect (CPE) is widespread. Viral titers are determined by a 50% Tissue Culture Infectious Dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the compound on MDCK cells.

  • Seed MDCK cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of Arbidol in serum-free DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a "cell control" with medium only.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the CC50 value by regression analysis of the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of the compound to inhibit virus-induced cell death.[1]

  • Seed MDCK cells in a 96-well plate as described for the cytotoxicity assay.

  • Pre-treat the cells with serial dilutions of Arbidol for 2 hours.

  • Infect the cells with H1N1 pdm09 virus at a Multiplicity of Infection (MOI) of 0.01. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).

  • Incubate the plate for 72 hours at 37°C with 5% CO2 until CPE is observed in 90-100% of the virus control wells.

  • Perform the MTT assay as described above to quantify cell viability.

  • Calculate the EC50 value by regression analysis of the dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.

  • Seed MDCK cells in a 24-well plate and grow to 90-95% confluency.

  • Pre-treat the cells with different concentrations of Arbidol for 2 hours.

  • Infect the cells with H1N1 pdm09 virus at an MOI of 0.01 for 1 hour.

  • Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of Arbidol.

  • Incubate for 24-48 hours.

  • Collect the supernatant and determine the viral titer using a TCID50 assay on fresh MDCK cells.

  • The reduction in viral titer is calculated relative to the untreated virus control.

Visualization of Methodologies and Pathways

Experimental Workflow for Antiviral Activity Screening

G A Culture MDCK Cells D Cytotoxicity Assay (MTT) A->D E CPE Reduction Assay A->E F Virus Yield Reduction Assay A->F B Propagate H1N1 pdm09 Virus B->E B->F C Prepare Arbidol Dilutions C->D C->E C->F G Calculate CC50 D->G H Calculate EC50 E->H I Determine Viral Titer Reduction F->I J Calculate Selectivity Index (SI) G->J H->J G cluster_virus Influenza A Virus (H1N1 pdm09) cluster_cell Host Cell Virus Virion HA Hemagglutinin (HA) Virus->HA NA Neuraminidase (NA) Virus->NA Cell Cell Membrane Virus->Cell Attachment (HA) Endosome Endosome Cell->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Replication Viral Replication Release Progeny Virus Release Replication->Release Arbidol Arbidol Arbidol->Fusion Inhibits Fusion->Replication Viral RNA Release

References

Application Notes and Protocols: DS-22-inf-021 for B/Yamagata Lineage Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-22-inf-021 is a novel investigational antiviral compound demonstrating potent and broad-spectrum activity against influenza viruses. These application notes provide a comprehensive overview of the in vitro efficacy and a putative mechanism of action of this compound specifically against the B/Yamagata lineage of influenza B viruses. Detailed protocols for key experimental procedures are included to enable researchers to replicate and build upon these findings. While the B/Yamagata lineage has not been detected in global circulation since March 2020, understanding the activity of new antiviral candidates against this lineage remains important for pandemic preparedness and for research purposes.

Putative Mechanism of Action

This compound is hypothesized to be a dual-action inhibitor, targeting both the viral neuraminidase (NA) and host cell signaling pathways essential for viral replication. By inhibiting neuraminidase, this compound prevents the release of progeny virions from infected cells. Concurrently, it is proposed to modulate the PI3K/Akt signaling pathway, a crucial host pathway that the influenza virus manipulates to support its replication. This dual-pronged approach is expected to result in a high barrier to the development of resistance.

G cluster_virus_lifecycle Influenza B Virus Lifecycle cluster_host_cell Host Cell Entry Viral Entry Replication Viral RNA Replication (Nucleus) Entry->Replication Assembly Virion Assembly Replication->Assembly PI3K PI3K Replication->PI3K Virus Activates Budding Progeny Virion Budding Assembly->Budding Release Virion Release Budding->Release Akt Akt PI3K->Akt Pro_survival Pro-survival Pathways (Enhanced Viral Replication) Akt->Pro_survival DS22_inf_021 This compound DS22_inf_021->Release Inhibits Neuraminidase DS22_inf_021->Akt Inhibits Akt Phosphorylation

Figure 1: Putative dual mechanism of action of this compound.

Data Presentation

The in vitro antiviral activity of this compound against a representative B/Yamagata lineage strain (B/Phuket/3073/2013) was evaluated in Madin-Darby Canine Kidney (MDCK) cells. The results are summarized in the tables below, comparing the efficacy with Oseltamivir, a known neuraminidase inhibitor.

Table 1: Antiviral Activity of this compound against Influenza B/Yamagata Strain

CompoundEC50 (µM) [Plaque Reduction]CC50 (µM) [MDCK Cells]Selectivity Index (SI = CC50/EC50)
This compound0.05>100>2000
Oseltamivir0.25>100>400

Table 2: Neuraminidase Inhibition Activity

CompoundIC50 (µM) [NA Inhibition]
This compound0.08
Oseltamivir0.30

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This assay determines the concentration of an antiviral compound required to reduce the formation of viral plaques by 50% (EC50).

G start Start prep_cells Seed MDCK cells in 6-well plates start->prep_cells infect Infect cell monolayers with Influenza B/Yamagata prep_cells->infect prep_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to infected cells prep_compound->add_compound infect->add_compound overlay Add agarose overlay add_compound->overlay incubate Incubate for 72 hours at 37°C overlay->incubate fix_stain Fix cells and stain with crystal violet incubate->fix_stain count Count plaques fix_stain->count analyze Calculate EC50 count->analyze end End analyze->end

Figure 2: Workflow for the Plaque Reduction Neutralization Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Influenza B/Yamagata lineage strain (e.g., B/Phuket/3073/2013)

  • This compound

  • Agarose

  • Crystal Violet solution

Protocol:

  • Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • On the day of the assay, wash the cell monolayers with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-trypsin).

  • Infect the cell monolayers with a dilution of the B/Yamagata virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

G start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_virus Add diluted Influenza B/Yamagata virus to a 96-well plate start->add_virus add_compound_to_virus Add compound dilutions to virus prep_compound->add_compound_to_virus add_virus->add_compound_to_virus incubate1 Incubate at room temperature add_compound_to_virus->incubate1 add_substrate Add fluorescent substrate (MUNANA) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read_fluorescence Read fluorescence add_stop->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze end End analyze->end

Figure 3: Workflow for the Neuraminidase Inhibition Assay.

Materials:

  • 96-well black plates

  • Influenza B/Yamagata lineage virus

  • This compound

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer in a 96-well plate.

  • Add a standardized amount of influenza B/Yamagata virus to each well containing the compound dilutions. Include a virus-only control and a no-virus control.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product of MUNANA cleavage).

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the neuraminidase activity compared to the virus-only control.

Cytotoxicity Assay

This assay is crucial to determine the concentration at which the compound becomes toxic to the host cells (CC50).

Materials:

  • MDCK cells

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed MDCK cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions. Include a cell-only control (no compound).

  • Incubate the plate for the same duration as the antiviral assays (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Conclusion

The investigational compound this compound demonstrates potent in vitro activity against the influenza B/Yamagata lineage. Its high selectivity index suggests a favorable preliminary safety profile. The dual-action mechanism, targeting both a viral enzyme and a host cell pathway, presents a promising strategy for overcoming antiviral resistance. Further studies are warranted to explore the in vivo efficacy and the full spectrum of activity of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing DS-22-inf-021 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective CDK2 inhibitor, DS-22-inf-021. Our goal is to help you optimize the in vitro concentration of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, we recommend a broad concentration range to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A typical starting range is from 1 nM to 10 µM. It is crucial to perform a dose-response curve to identify the optimal concentration for your desired biological effect. For some sensitive cell lines, concentrations below 1 nM may be necessary, while for more resistant lines, concentrations above 10 µM might be required, although high concentrations increase the risk of off-target effects.[1]

Q2: How should I prepare and store this compound?

A2: this compound is typically provided as a lyophilized powder. For stock solutions, we recommend dissolving the compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be aware that some components of cell culture media can interact with the compound over time.

Q3: I am not observing the expected decrease in cell viability with this compound treatment. What could be the reason?

A3: There are several potential reasons for a lack of effect on cell viability:

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to CDK2 inhibition. This could be due to bypass signaling pathways or low expression of cyclin E, a key partner of CDK2.

  • Incorrect Concentration: The concentrations used may be too low to elicit a response. We recommend performing a wide dose-response curve to determine the effective concentration range.

  • Assay-Specific Issues: The cell viability assay itself might be interfering with the compound or be insensitive to the specific mode of action of this compound. Consider trying an alternative viability assay (e.g., switching from a metabolic assay like MTT to a cytotoxicity assay like LDH release).

  • Compound Instability: Ensure the compound has been stored correctly and that the working solutions are freshly prepared.

Q4: I am observing significant cytotoxicity at very low concentrations of this compound. What should I do?

A4: High cytotoxicity at low concentrations could indicate:

  • High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to CDK2 inhibition.

  • Off-Target Effects: While this compound is a selective CDK2 inhibitor, high concentrations can lead to off-target effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).[2]

We recommend performing a dose-response curve with very low concentrations and including a vehicle control (medium with the same concentration of DMSO without the compound).

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between experiments.
Potential Cause Troubleshooting Suggestion
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently to treatment.[3]
Compound Dilution Errors Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
Incubation Time Use a consistent incubation time for all experiments. The IC50 can vary with the duration of drug exposure.
Problem 2: High background signal in Western blot for p-Rb (a downstream target of CDK2).
Potential Cause Troubleshooting Suggestion
Incomplete Inhibition The concentration of this compound may be too low, or the incubation time too short. Perform a time-course and dose-response experiment to optimize inhibition.
Antibody Specificity Ensure the primary antibody is specific for the phosphorylated form of Rb. Use a recommended and validated antibody.
Blocking and Washing Steps Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and increase the number and duration of washing steps to reduce non-specific binding.[4][5]
Lysate Preparation Prepare fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Rb

This protocol is for detecting the phosphorylation status of the Retinoblastoma protein (Rb), a downstream target of CDK2.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb and anti-total-Rb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Rb for loading control.

Co-Immunoprecipitation (Co-IP) to investigate protein-protein interactions

This protocol is to determine if this compound affects the interaction of CDK2 with its binding partner, Cyclin E.

Materials:

  • Cells treated with this compound

  • Co-IP lysis buffer (non-denaturing) with protease and phosphatase inhibitors

  • Primary antibody against CDK2 or Cyclin E for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Lyse treated and control cells with a non-denaturing lysis buffer.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CDK2) overnight at 4°C on a rotator.[8]

  • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.[9]

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against both CDK2 and Cyclin E.

Visualizations

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription This compound This compound This compound->CDK2 inhibits Experimental_Workflow_IC50 cluster_workflow IC50 Determination Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic cluster_logic Troubleshooting Logic for No Effect no_effect No observable effect of this compound check_concentration Is the concentration range appropriate? no_effect->check_concentration check_cell_line Is the cell line known to be sensitive? check_concentration->check_cell_line Yes increase_concentration Increase concentration range check_concentration->increase_concentration No check_assay Is the assay method appropriate? check_cell_line->check_assay Yes use_positive_control_cell_line Use a positive control cell line check_cell_line->use_positive_control_cell_line No/Unknown check_compound Is the compound stock viable? check_assay->check_compound Yes try_alternative_assay Try an alternative assay check_assay->try_alternative_assay No prepare_fresh_stock Prepare fresh stock solution check_compound->prepare_fresh_stock No

References

DS-22-inf-021 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated as DS-22-inf-021. As no public data is available for a compound with this specific designation, this guide is based on general principles of small molecule stability in cell culture media for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

The stability of this compound can be influenced by several factors, including the composition of the cell culture medium, incubation temperature, exposure to light, and the presence of serum. In commonly used media such as DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), this compound is expected to exhibit reasonable stability over a typical 72-hour experiment. However, for longer-term studies, it is advisable to refresh the medium containing the compound every 48-72 hours to ensure a consistent concentration.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw the stock aliquot and dilute it in pre-warmed cell culture medium immediately before addition to the cell cultures.

Q3: Does the presence of serum in the culture medium affect the stability of this compound?

Yes, serum components can impact the stability and effective concentration of small molecules. Proteins in serum may bind to the compound, potentially reducing its bioavailability or, conversely, protecting it from degradation. It is crucial to perform stability studies in both serum-containing and serum-free media if your experimental conditions vary.

Q4: Can light exposure degrade this compound in culture?

As a general precaution for all photosensitive compounds, it is recommended to minimize the exposure of this compound solutions and treated cell cultures to direct light. Use amber-colored tubes for storage and keep plates or flasks covered or in the dark whenever possible.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Question: Are you observing a decrease in the expected biological effect of this compound in your cell-based assays, particularly in longer-term experiments?

  • Possible Cause: This could be due to the degradation of the compound in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Perform a Stability Assessment: Conduct a time-course experiment to measure the concentration of this compound in your specific cell culture medium over the duration of your typical experiment. (See Experimental Protocol section).

    • Refresh Media: For experiments lasting longer than 48 hours, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 48 hours).

Issue 2: Discrepancies in compound activity between different cell lines or media types.

  • Question: Does this compound appear more or less potent when used with different cell lines cultured in their respective recommended media?

  • Possible Cause: The composition of the cell culture media can significantly impact compound stability. Some media components, such as certain vitamins or amino acids, may accelerate the degradation of the compound.[1][2][3]

  • Troubleshooting Steps:

    • Compare Media Composition: Review the formulations of the different media being used to identify any major differences in components.

    • Standardize Media: If possible, conduct a short-term experiment using a single, common media type for all cell lines to see if the discrepancy is resolved.

    • Conduct Head-to-Head Stability Studies: Directly compare the stability of this compound in the different media types using an analytical method like HPLC or LC-MS.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate its behavior under various conditions.

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C.

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free Medium (% Remaining)
0100100100
24959288
48888175
72796859

Table 2: Effect of Temperature on this compound (10 µM) Stability in DMEM + 10% FBS.

Time (hours)4°C (% Remaining)Room Temperature (22°C) (% Remaining)37°C (% Remaining)
0100100100
24999795
48989488
72979079

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a sterile 96-well plate

  • Incubator set to 37°C and 5% CO₂

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

Methodology:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a working solution of this compound in the pre-warmed medium to the final desired concentration (e.g., 10 µM).

  • Aliquot the working solution into multiple sterile tubes or wells of a plate.

  • Place the samples in a 37°C incubator.

  • At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one aliquot for analysis.

  • Immediately store the collected samples at -80°C until all time points have been collected.

  • Analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC).

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Prepare Working Solution in Pre-warmed Media prep_stock->prep_media aliquot Aliquot into Tubes/Plates prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sampling Collect Samples at Time Points (0, 24, 48, 72h) incubate->sampling store Store Samples at -80°C sampling->store analysis Analyze Concentration (e.g., HPLC, LC-MS) store->analysis data Calculate % Remaining vs. Time Point 0 analysis->data

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

G DS22 This compound (Stable Concentration) Receptor Target Receptor DS22->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Inconsistent Experimental Results Observed CheckStock Is Stock Solution Viable? Start->CheckStock CheckDuration Experiment > 48 hours? CheckStock->CheckDuration Yes NewStock Prepare Fresh Stock Solution CheckStock->NewStock No RefreshMedia Refresh Media with Compound Every 48h CheckDuration->RefreshMedia Yes RunStability Perform Stability Assay in Specific Media CheckDuration->RunStability No End Re-run Experiment NewStock->End RefreshMedia->End RunStability->End

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: DS-22-inf-021 Neuraminidase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neuraminidase assays utilizing the inhibitor DS-22-inf-021. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

This compound is a neuraminidase (NA) inhibitor with demonstrated antiviral activity against influenza viruses.[1] It has been shown to inhibit the NA activity of both influenza A and B viruses, including resistant strains. For example, it has reported IC50 values of 9.1 µM against Influenza B (B/Samara/32/2018 Yamagata lineage) and 14.7 µM against a resistant Influenza A strain (A/Vladivostok/2/2009 (H1N1pdm09) with the H275Y mutation).[1] In vivo studies in mice have shown that this compound can increase survival rates when administered intraperitoneally.[1]

Q2: Which type of neuraminidase assay is most suitable for testing this compound?

The most common methods for assessing neuraminidase inhibitor susceptibility are enzyme inhibition assays using either a fluorescent or a chemiluminescent substrate.[2] The fluorescence-based assay, often utilizing the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is widely used.[2][3] This assay measures the fluorescent product 4-methylumbelliferone (4-MU) released by NA enzymatic activity.[2] Chemiluminescent assays are also a robust option and are noted for their high sensitivity.[4][5] Another alternative is the Enzyme-Linked Lectin Assay (ELLA), which is a practical method for measuring NA inhibition antibody titers.[6][7]

Q3: What are the critical controls to include in my neuraminidase assay?

To ensure the validity of your results, several controls are essential:

  • No Virus Control: Wells containing all assay components except the virus. This helps to determine the background fluorescence or signal.[8]

  • Virus Control (No Inhibitor): Wells containing the virus and all assay components except the neuraminidase inhibitor. This represents 100% enzyme activity.

  • Blank Control: Wells with only the assay buffer to subtract background fluorescence.[9]

  • Positive Control Inhibitor: A known neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) to confirm that the assay can detect inhibition.

  • Solvent Control: If your inhibitor is dissolved in a solvent like DMSO, include wells with the virus and the same concentration of the solvent to account for any effects of the solvent on enzyme activity. A final concentration of 5% DMSO is generally tolerated in the assay.[8][10]

Troubleshooting Guides

Problem 1: High Background Fluorescence/Signal in "No Virus" Control Wells
Possible CauseSuggested Solution
Substrate Instability Ensure the substrate (e.g., MUNANA, NA-Fluor™ Substrate) is stored correctly, typically at -20°C and protected from light and moisture.[8][9] Avoid repeated freeze-thaw cycles.
Reagent Contamination Use fresh, sterile reagents and pipette tips to avoid contamination with a neuraminidase source (viral, bacterial, or fungal).[8]
Assay Buffer Issues Ensure the assay buffer is at room temperature before use.[11]
Culture Media Interference Phenol red in culture media can interfere with signal emission. Minimize the concentration of culture media in the final reaction volume.[10]
Problem 2: No or Low Neuraminidase Activity Detected
Possible CauseSuggested Solution
Incorrect Virus Dilution Determine the optimal virus dilution by performing a virus titration assay to ensure the NA activity falls within the linear range of the assay.[2][3]
Inactive Enzyme Ensure proper storage of the virus stock at ≤−70°C. Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation Double-check the concentrations and preparation of all reagents, including the substrate and assay buffer.
Improper Incubation Ensure the incubation steps are performed at the correct temperature (typically 37°C) and for the specified duration.[2][4]
Instrument Settings Verify that the plate reader is set to the correct excitation and emission wavelengths for the assay (e.g., for MUNANA-based assays, excitation ~355-365 nm and emission ~450-460 nm).[2]
Problem 3: High Variability Between Replicate Wells
Possible CauseSuggested Solution
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete Mixing Gently tap the plate to mix the reagents after each addition.[2]
Edge Effects To minimize evaporation, consider not using the outer wells of the 96-well plate or filling them with a buffer.
Inconsistent Incubation Ensure uniform temperature across the plate during incubation.

Experimental Protocols

General Fluorescence-Based Neuraminidase Inhibition Assay Protocol

This protocol is a generalized procedure based on common practices for fluorescence-based neuraminidase assays.

  • Reagent Preparation:

    • Prepare a 2x assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[2]

    • Prepare a working solution of the fluorescent substrate (e.g., 300 µM MUNANA).[2]

    • Prepare serial dilutions of the neuraminidase inhibitor (e.g., this compound) at 4x the final desired concentration.

    • Prepare the virus at the optimal dilution determined from a prior titration experiment.

  • Assay Procedure:

    • Add 50 µL of diluted test virus to wells of a 96-well plate. For control wells, add 50 µL of 1x assay buffer instead of the virus.[2]

    • Add 50 µL of the serially diluted neuraminidase inhibitor to the appropriate wells. Add 1x assay buffer to the "virus control" wells.

    • Incubate the plate at room temperature for 45 minutes.[2]

    • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to each well.[2]

    • Incubate the plate at 37°C for 1 hour. Cover the plate to prevent evaporation.[2]

    • Stop the reaction by adding 100 µL of a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[4]

    • Read the fluorescence on a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence (from "no virus" control wells) from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "virus control" (0% inhibition).

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Data Presentation

Table 1: In Vitro Activity of this compound

Virus StrainIC50 (µM)
Influenza B (B/Samara/32/2018 Yamagata lineage)9.1
Influenza A (A/Vladivostok/2/2009 (H1N1pdm09) H275Y mutant)14.7

Data sourced from MedchemExpress.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate) add_substrate Add Substrate (e.g., MUNANA) prep_reagents->add_substrate prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_virus Prepare Optimal Virus Dilution add_virus Add Virus to Plate prep_virus->add_virus add_virus->add_inhibitor incubate1 Incubate at RT (45 min) add_inhibitor->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C (60 min) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Fluorescence add_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: General workflow for a fluorescence-based neuraminidase inhibition assay.

troubleshooting_logic cluster_high_bg High Background Signal cluster_low_signal Low or No Signal cluster_variability High Variability start Unexpected Results high_bg High Signal in 'No Virus' Control start->high_bg Is background high? low_signal Low Signal in 'Virus Control' start->low_signal Is signal low? high_variability High Variability between Replicates start->high_variability Is variability high? check_substrate Check Substrate Storage & Prep high_bg->check_substrate check_contamination Check for Reagent Contamination high_bg->check_contamination check_buffer Ensure Buffer is at Room Temperature high_bg->check_buffer check_virus Verify Virus Dilution & Activity low_signal->check_virus check_reagents Confirm Reagent Concentrations low_signal->check_reagents check_incubation Verify Incubation Time & Temperature low_signal->check_incubation check_reader Check Plate Reader Settings low_signal->check_reader check_pipetting Review Pipetting Technique high_variability->check_pipetting check_mixing Ensure Proper Mixing in Wells high_variability->check_mixing check_edge Address Potential Edge Effects high_variability->check_edge

Caption: A logical flowchart for troubleshooting common neuraminidase assay issues.

References

Technical Support Center: Improving the In Vivo Efficacy of DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor DS-22-inf-021. The information is designed to address common challenges encountered during in vivo experiments and to offer solutions for optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the in vivo application of this compound.

Question Answer
1. What is the recommended starting dose for this compound in a mouse model? The optimal dose for this compound should be determined empirically for each animal model. A good starting point is to calculate a dose based on the in vitro IC50 or EC50 values. Generally, a dose 5 to 10 times the IC50 value is recommended for initial in vivo studies.[1] A thorough literature search for compounds with similar mechanisms of action can also provide guidance on appropriate starting doses.
2. How should this compound be formulated for in vivo administration? The formulation of this compound depends on its physicochemical properties, such as solubility and stability. A common approach for poorly soluble compounds is to use a vehicle such as a solution of DMSO, Tween 80, and saline. It is critical to perform vehicle-only controls in your experiments to account for any effects of the formulation itself.
3. What is the most appropriate route of administration for this compound? The route of administration is contingent on the compound's properties and the experimental goals.[1] For systemic effects, intravenous (IV), intraperitoneal (IP), or oral (PO) administration are common.[1] IV administration typically provides the most rapid and complete bioavailability, while oral administration is often preferred for its convenience in chronic dosing studies, though it may have lower bioavailability.[1][2][3] Subcutaneous (SC) injection can provide a slower, more sustained release.[2][3]
4. I am not observing the expected therapeutic effect. What are the potential reasons? Several factors could contribute to a lack of efficacy: - Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. Consider performing a dose-response study. - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. Pharmacokinetic (PK) studies are essential to determine the compound's concentration in plasma and target tissues over time.[2][3] - Target Engagement: Ensure that the compound is reaching and binding to its intended target in vivo. This can be assessed through pharmacodynamic (PD) biomarker studies. - Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the target pathway may not be a critical driver of the phenotype in that model.
5. I am observing toxicity in my animal models. How can I mitigate this? Toxicity can be dose-dependent. Consider reducing the dose or changing the dosing schedule (e.g., less frequent administration). If toxicity persists, it may be necessary to re-evaluate the formulation to reduce off-target effects or consider alternative analogs of the compound with a better therapeutic index. Conducting maximum tolerated dose (MTD) studies is a crucial step in establishing a safe and effective dosing regimen.
6. How can I confirm that this compound is hitting its target in vivo? Target engagement can be confirmed by measuring a downstream biomarker of the target's activity. For example, if this compound is a kinase inhibitor, you could measure the phosphorylation status of a known substrate of that kinase in tumor or surrogate tissue samples. This is a critical component of pharmacodynamic (PD) studies.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, quantitative data for this compound to guide experimental design.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
Cell ProliferationMCF-750
Target Kinase ActivityRecombinant Kinase15
Target PhosphorylationWestern Blot75

Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg Dose)

RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (0-last) (h*ng/mL)Bioavailability (%)
IV15,0000.12.56,000100
IP10,5000.53.04,50075
SC8,0001.04.55,00083
PO1,2002.03.590015

Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)
Vehicle Control-Daily+150
This compound10Daily+80
This compound20Daily+25
This compound40Daily-30

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., MCF-7) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel).

    • Subcutaneously implant 1 x 10^6 cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

  • Compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Administer the compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Analyze tumor growth inhibition and perform statistical analysis.

    • Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Sample Collection:

    • Collect tumor tissue and/or surrogate tissue (e.g., peripheral blood mononuclear cells) at various time points after the final dose of this compound.

    • Flash-freeze tissue samples in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Western Blot Analysis:

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.

  • Data Analysis:

    • Quantify band intensities and calculate the ratio of phosphorylated to total protein.

    • Compare the ratios between treated and vehicle control groups to assess target inhibition.

Visualizations

Signaling Pathway

DS-22-inf-021_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes DS_22_inf_021 This compound DS_22_inf_021->AKT Inhibits

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

In_Vivo_Efficacy_Workflow start Start: Xenograft Model Development randomization Tumor Growth & Randomization start->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision & Sample Collection monitoring->endpoint pk_pd_analysis PK/PD Analysis endpoint->pk_pd_analysis data_analysis Data Analysis & Interpretation pk_pd_analysis->data_analysis end End: Efficacy Determination data_analysis->end

Caption: General workflow for an in vivo efficacy study.

Troubleshooting Logic

Caption: A logical approach to troubleshooting lack of in vivo efficacy.

References

Technical Support Center: Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a compound or product designated "DS-22-inf-021." The following technical support guide provides general information, protocols, and troubleshooting advice for cytotoxicity assessment applicable to a broad range of research and drug development contexts.

Frequently Asked Questions (FAQs)

Q1: What is a cytotoxicity assay?

A cytotoxicity assay is a laboratory method used to determine the degree to which a substance is toxic to cells. These assays are widely used in drug discovery and basic research to screen compound libraries for cytotoxic effects. The core principle often involves measuring events associated with cell death, such as the loss of cell membrane integrity.

Q2: What are the common types of cytotoxicity assays?

Common methods for assessing cytotoxicity include:

  • Dye Exclusion Assays: These assays use dyes that can only enter cells with compromised membranes, thus staining dead cells.

  • Enzyme Leakage Assays: These measure the activity of enzymes released from the cytosol of damaged cells into the culture medium. A common example is the Lactate Dehydrogenase (LDH) assay.[1]

  • Metabolic Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population, which is indicative of cell viability. A decrease in metabolic activity can suggest a cytotoxic effect.[1]

  • Fluorescence-based Assays: These methods can provide more detailed insights into cellular damage.[1]

  • Flow Cytometry: This technique allows for a detailed characterization of cell death and can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[2][3]

Q3: What controls are necessary for a reliable cytotoxicity assay?

Proper controls are critical for interpreting cytotoxicity data. Essential controls include:

  • No-Cell Control: Contains only culture medium and the assay reagent to determine background signal.[4]

  • Vehicle Control (Negative Control): Cells treated with the same solvent used to dissolve the test compound to account for any effects of the vehicle itself.[4]

  • Maximum Lysis Control (Positive Control): Cells treated with a known cytotoxic agent or a lysis buffer to induce 100% cell death. This is used to determine the maximum possible signal in the assay.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, bubbles in wells, or improper pipetting technique.Ensure a homogenous cell suspension before and during seeding. Be careful to avoid introducing bubbles. Use calibrated multichannel pipettes for better consistency.[5][6]
High Background Signal Contamination of reagents or culture medium. The medium itself may have high absorbance.Test individual components of the culture medium. Use fresh, sterile reagents. Include a "medium only" control to assess background absorbance.[5]
Low Signal or Absorbance Insufficient cell number, low metabolic activity of cells, or incorrect incubation time.Optimize the cell seeding density for your specific cell line and assay duration. Ensure the incubation time with the assay reagent is optimal.
"Edge Effect" in 96-well plates Evaporation of medium from the outer wells during extended incubation.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity.[4]
Unexpected Cytotoxicity in Vehicle Control The solvent (e.g., DMSO) is at a cytotoxic concentration.Perform a dose-response experiment for the vehicle to determine the highest non-toxic concentration for your specific cell line.

Experimental Protocols

General Protocol for an MTT-based Cytotoxicity Assay

This protocol provides a general framework. Specific parameters such as cell number and incubation times should be optimized for your particular cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include vehicle controls and positive controls (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well.

    • Incubate the plate for a period that allows for the formation of formazan crystals by metabolically active cells.[1]

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from no-cell controls).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation

The following table is a template for presenting cytotoxicity data.

Compound ConcentrationMean Absorbance (± SD)% Cell Viability% Cytotoxicity
Vehicle Control[Insert Value]100%0%
Concentration 1[Insert Value][Calculate Value][Calculate Value]
Concentration 2[Insert Value][Calculate Value][Calculate Value]
Concentration 3[Insert Value][Calculate Value][Calculate Value]
Positive Control[Insert Value][Calculate Value]100%

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep 3. Prepare Compound Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment AddReagent 5. Add Cytotoxicity Assay Reagent Incubation 6. Incubate AddReagent->Incubation Readout 7. Measure Signal (e.g., Absorbance) DataAnalysis 8. Calculate % Cytotoxicity Readout->DataAnalysis

Caption: General workflow for a typical in vitro cytotoxicity experiment.

TroubleshootingFlowchart start High Well-to-Well Variability? check_seeding Review Cell Seeding Protocol start->check_seeding Yes high_background High Background Signal? start->high_background No check_pipetting Verify Pipette Calibration and Technique check_seeding->check_pipetting check_bubbles Inspect Wells for Bubbles check_pipetting->check_bubbles check_media Test Media Components Individually high_background->check_media Yes low_signal Low Signal? high_background->low_signal No check_reagents Use Fresh, Sterile Reagents check_media->check_reagents optimize_cell_number Optimize Cell Seeding Density low_signal->optimize_cell_number Yes optimize_incubation Optimize Reagent Incubation Time optimize_cell_number->optimize_incubation

Caption: Troubleshooting flowchart for common cytotoxicity assay issues.

References

Validation & Comparative

comparing DS-22-inf-021 to other neuraminidase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Neuraminidase Inhibitors: DS-22-inf-021 in Focus

Introduction

Neuraminidase inhibitors are a cornerstone of antiviral therapy for influenza, acting by blocking the function of the viral neuraminidase (NA) enzyme. This inhibition prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection. This guide provides a detailed comparison of the investigational neuraminidase inhibitor this compound with established and approved inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The comparison is based on available in vitro efficacy data, resistance profiles, and underlying experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action of Neuraminidase Inhibitors

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to aggregate and remain tethered to the cell surface. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the progeny viruses and allowing them to infect other cells. Neuraminidase inhibitors are sialic acid analogues that competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus halting the spread of the virus.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Replication 3. Viral Replication Virus_Entry->Replication Budding 4. Virus Budding Replication->Budding Release 5. Virus Release Budding->Release Neuraminidase Neuraminidase (on budding virus) Budding->Neuraminidase Cleavage_Blocked Sialic Acid Cleavage Blocked NA_Inhibitor Neuraminidase Inhibitor (e.g., this compound) NA_Inhibitor->Neuraminidase binds to Sialic_Acid Sialic Acid (on host cell) Neuraminidase->Sialic_Acid normally cleaves Neuraminidase->Cleavage_Blocked

Figure 1: Mechanism of Action of Neuraminidase Inhibitors.

Comparative Efficacy: In Vitro Inhibition Data

The primary measure of a neuraminidase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following tables summarize the reported IC50 values for this compound and other neuraminidase inhibitors against various influenza virus strains.

Table 1: IC50 Values of this compound

Virus StrainIC50 (µM)
Influenza B (B/Samara/32/2018 Yamagata lineage)9.1[1]
Influenza A/Vladivostok/2/2009 (H1N1pdm09) with H275Y mutation14.7[1]

Table 2: Comparative IC50 Values of Neuraminidase Inhibitors (nM)

Neuraminidase InhibitorInfluenza A(H1N1)Influenza A(H3N2)Influenza BA(H1N1) with H275Y
Oseltamivir 0.92 - 1.54[2]0.43 - 0.67[2][3]5.21 - 13[2][3]34.69 - 657.88[4]
Zanamivir 0.61 - 0.92[2][3]1.48 - 2.28[2][3]2.02 - 4.19[2][3]~1.05 (outliers noted)[4]
Peramivir 0.13 - 0.17[5]0.18 - 0.20[5]0.68 - 0.74[5]31.3[5]
Laninamivir 0.22 - 0.27[5]0.60 - 0.62[5]2.37 - 3.26[5]Normal inhibition observed[5]

Note: IC50 values can vary depending on the specific virus strain and the assay methodology used.

From the available data, this compound demonstrates inhibitory activity in the micromolar range, while the approved inhibitors generally show activity in the nanomolar range against susceptible strains. A key finding for this compound is its activity against an oseltamivir-resistant H1N1 strain (H275Y mutation), although at a higher concentration than peramivir and laninamivir against similar resistant strains.

Resistance Profiles

A critical aspect of any antiviral drug is its susceptibility to the development of resistance. Mutations in the neuraminidase enzyme can reduce the binding affinity of inhibitors, leading to decreased efficacy.

Table 3: Common Resistance Mutations for Neuraminidase Inhibitors

Neuraminidase InhibitorCommon Resistance Mutations
Oseltamivir H275Y (in H1N1), R292K, E119V (in H3N2)[5][6][7]
Zanamivir E119G/D/A, Q136K, R152K (in Influenza B)[2][5]
Peramivir H275Y (in H1N1), R292K (in H7N9)[5][8]
Laninamivir E119G, Q136K/R[9][10]
This compound Data on resistance development is not yet available.

The activity of this compound against the H275Y mutant strain of H1N1 suggests it may have a role in treating oseltamivir-resistant infections. However, further studies are needed to determine its full resistance profile and the potential for cross-resistance with other inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

G cluster_workflow Neuraminidase Inhibition Assay Workflow prep 1. Prepare Reagents - Dilute virus sample - Prepare serial dilutions of inhibitor - Prepare MUNANA substrate incubation1 2. Incubation with Inhibitor - Mix diluted virus with inhibitor dilutions - Incubate at room temperature prep->incubation1 incubation2 3. Substrate Addition & Incubation - Add MUNANA substrate to all wells - Incubate at 37°C incubation1->incubation2 stop_reaction 4. Stop Reaction - Add stop solution (e.g., NaOH in ethanol) incubation2->stop_reaction readout 5. Read Fluorescence - Measure fluorescence (Excitation: ~355 nm, Emission: ~460 nm) stop_reaction->readout analysis 6. Data Analysis - Calculate percent inhibition - Determine IC50 value readout->analysis

Figure 2: Workflow for a Fluorescence-based Neuraminidase Inhibition Assay.

Protocol:

  • Virus Preparation: The influenza virus is diluted in an appropriate assay buffer to a concentration that yields a linear rate of substrate cleavage over the assay period.

  • Inhibitor Dilution: The test compound (e.g., this compound) and reference inhibitors are serially diluted in the assay buffer to cover a range of concentrations.

  • Incubation with Inhibitor: Equal volumes of the diluted virus and the inhibitor dilutions are mixed in a 96-well plate and incubated at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[4][11]

  • Enzymatic Reaction: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the neuraminidase to cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.

  • Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., a basic solution like NaOH in ethanol).

  • Fluorescence Reading: The fluorescence of each well is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm and ~450 nm, respectively).

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity in Cell Culture (CPE Inhibition Assay)

This assay determines the concentration of a compound required to protect cells from the virus-induced cytopathic effect (CPE).

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.[12][13]

  • Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus (e.g., 100 TCID50).

  • Compound Addition: Immediately after infection, the virus-containing medium is removed, and fresh medium containing serial dilutions of the test compound is added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

  • CPE Assessment: The cell monolayers are observed microscopically for the presence of CPE (e.g., cell rounding, detachment).

  • Cell Viability Measurement: Cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: The effective concentration that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is an investigational neuraminidase inhibitor with demonstrated activity against both influenza A and B viruses. Notably, it retains activity against an oseltamivir-resistant H1N1 strain carrying the H275Y mutation, suggesting a potential advantage in certain clinical scenarios. However, its in vitro potency, based on the currently available data, appears to be in the micromolar range, which is lower than the nanomolar potency of approved neuraminidase inhibitors against susceptible strains.

Further research is required to fully characterize the efficacy and resistance profile of this compound against a broader panel of influenza virus strains, including other resistant variants. Head-to-head comparative studies using standardized assays will be crucial to accurately position this compound within the landscape of influenza antiviral therapies. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The development of new neuraminidase inhibitors with novel resistance profiles remains a high priority for influenza pandemic preparedness.

References

Comparative Analysis of Antiviral Activity for DS-22-inf-021 Against Established Influenza Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the antiviral agent "DS-22-inf-021" is not available. This guide provides a comparative framework using established anti-influenza drugs—Oseltamivir, Baloxavir marboxil, and Favipiravir. The data for "this compound" is presented as a hypothetical placeholder to illustrate how a novel compound's performance would be evaluated and compared.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of antiviral efficacy, mechanisms of action, and the experimental protocols used for their validation.

Comparative Antiviral Efficacy

The following table summarizes the in vitro efficacy of selected antiviral agents against common influenza A subtypes. The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by half. Lower EC50 values indicate higher potency.

Antiviral AgentTargetMechanism of ActionInfluenza A(H1N1)pdm09 EC50Influenza A(H3N2) EC50
This compound (Hypothetical) [Target Unknown][Mechanism Unknown][Hypothetical Data][Hypothetical Data]
Oseltamivir Neuraminidase (NA)Inhibits the release of progeny virions from infected cells.[1][2][3][4]0.10 ± 0.05 µM[5]0.42 ± 0.29 µM[5]
Baloxavir acid (active form) Polymerase Acidic (PA) EndonucleaseInhibits viral mRNA transcription by preventing "cap-snatching".[6][7][8]0.48 ± 0.22 nM[5]19.55 ± 5.66 nM[5]
Favipiravir RNA-dependent RNA polymerase (RdRp)Acts as a purine analog, inducing lethal mutations in the viral RNA.[5][9][10][11][12]4.05 ± 0.88 µM[5]10.32 ± 1.89 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antiviral activity presented in the table above.

1. Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring the ability of a compound to neutralize or inhibit the infectivity of a virus.[11]

  • Cell Culture and Virus Preparation:

    • Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) and seeded into 6-well plates to form a confluent monolayer.

    • A stock of the influenza virus to be tested is prepared and its concentration is determined in terms of plaque-forming units per milliliter (PFU/mL).

  • Antiviral Compound Dilution and Incubation:

    • The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

    • A known amount of virus (typically 100 PFU) is mixed with each dilution of the compound and incubated for 1 hour at 37°C to allow the compound to bind to and neutralize the virus.

  • Infection and Plaque Formation:

    • The cell monolayers are washed, and the virus-compound mixtures are added to the cells. The plates are incubated for 1 hour to allow for viral adsorption.

    • The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virions to adjacent cells. This ensures that each infectious virus particle forms a discrete plaque.[13]

    • The plates are incubated at 37°C in a CO2 incubator for 2-3 days, allowing for viral replication and the formation of visible plaques (zones of cell death).

  • Plaque Visualization and Quantification:

    • The semi-solid overlay is removed, and the cell monolayer is fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas.

    • The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control.

    • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

2. Cell-Based ELISA for Viral Antigen Detection

This is a higher-throughput alternative to the PRNT for screening antiviral compounds.[10][14] It measures the reduction of viral antigen expression in infected cells.

  • Cell Seeding and Infection:

    • MDCK cells are seeded in 96-well plates and grown to confluency.

    • The cells are infected with the influenza virus in the presence of serial dilutions of the antiviral compound. A virus-only control and a cell-only (mock) control are included.

    • The plates are incubated for 18-24 hours at 37°C to allow for viral replication.

  • Immunostaining:

    • The cell monolayers are washed and fixed with a suitable fixative (e.g., paraformaldehyde).

    • The cells are permeabilized to allow antibodies to access intracellular viral proteins.

    • A primary antibody specific to a viral protein (e.g., influenza A nucleoprotein) is added to the wells and incubated.[15]

    • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.[12]

  • Detection and Data Analysis:

    • A substrate for the enzyme is added, which produces a colored or chemiluminescent signal.

    • The absorbance or luminescence is measured using a plate reader. The signal intensity is proportional to the amount of viral antigen present.

    • The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus-only control.

    • The EC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Plaque Reduction Neutralization Test (PRNT)

PRNT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Plaque Formation cluster_analysis Analysis prep_cells Seed MDCK Cells in 6-well Plates infect_cells Infect Cell Monolayers (1 hr) prep_cells->infect_cells prep_virus Prepare Virus Stock (PFU/mL) mix Mix Virus with Compound Dilutions prep_virus->mix prep_compound Serially Dilute Antiviral Compound prep_compound->mix incubate_mix Incubate Mixture (1 hr, 37°C) mix->incubate_mix incubate_mix->infect_cells add_overlay Add Semi-Solid Overlay infect_cells->add_overlay incubate_plaques Incubate Plates (2-3 days) add_overlay->incubate_plaques stain Fix and Stain Cells incubate_plaques->stain count Count Plaques stain->count calculate Calculate EC50 count->calculate

Caption: Workflow for determining antiviral efficacy using the PRNT assay.

Signaling Pathway of Influenza Virus Replication and Antiviral Targets

Influenza_Lifecycle_Targets cluster_cell Host Cell cluster_nucleus Nucleus transcription Viral RNA Transcription (Cap-Snatching) replication Viral RNA Replication transcription->replication translation Viral Protein Synthesis (Ribosomes) transcription->translation assembly Virion Assembly replication->assembly entry Virus Entry (Endocytosis) uncoating Uncoating entry->uncoating uncoating->transcription budding Budding & Release assembly->budding translation->assembly virus Influenza Virus virus->entry baloxavir Baloxavir baloxavir->transcription Inhibits favipiravir Favipiravir favipiravir->replication Inhibits oseltamivir Oseltamivir oseltamivir->budding Inhibits

References

DS-22-inf-021: A Novel Neuraminidase Inhibitor Demonstrating Potent Activity Against H275Y Mutant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new neuraminidase (NA) inhibitor, DS-22-inf-021, has shown promising antiviral activity against influenza virus strains harboring the H275Y mutation, a key marker for oseltamivir resistance. This development offers a potential new therapeutic option for influenza infections that are resistant to current standard-of-care treatments.

The H275Y mutation in the neuraminidase protein of influenza A viruses, particularly the A(H1N1)pdm09 strain, is known to confer high-level resistance to the widely used antiviral drug oseltamivir and reduce the efficacy of peramivir.[1] While other neuraminidase inhibitors like zanamivir and laninamivir generally retain activity against these resistant strains, the emergence and spread of oseltamivir-resistant viruses highlight the ongoing need for novel antiviral agents.

Comparative Efficacy Against H275Y Mutant Influenza A Virus

This compound has been evaluated for its inhibitory activity against the neuraminidase of an oseltamivir-resistant influenza A virus carrying the H275Y mutation. The results are summarized in the table below, alongside comparative data for other neuraminidase inhibitors.

CompoundVirus StrainIC50 (μM)Fold Change in IC50 vs. Wild-TypeReference(s)
This compound A/Vladivostok/2/2009 (H1N1pdm09) H275Y14.7Data Not Available[2]
OseltamivirA(H1N1)pdm09 H275Y>10~300-600[3][4]
PeramivirA(H1N1)pdm09 H275Y~0.1-0.2~100[4]
ZanamivirA(H1N1)pdm09 H275Y<0.003No significant change[3][4]
LaninamivirA(H1N1)pdm09 H275Y<0.003No significant change[4]

IC50 values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A higher IC50 value indicates lower potency.

This compound demonstrates notable activity against the H275Y mutant with an IC50 value of 14.7 μM.[2] For comparison, viruses with the H275Y mutation show a significant increase in IC50 values for oseltamivir, rendering it largely ineffective.[3][4] Peramivir also shows a markedly reduced efficacy against this mutant strain.[4] In contrast, zanamivir and laninamivir maintain their potency against the H275Y variant.

In addition to its in vitro activity, this compound has also shown protective effects in vivo. In a study using a mouse model of influenza infection, this compound administered intraperitoneally at a dose of 100 mg/kg twice daily for five days resulted in an 85% survival rate in mice infected with influenza A virus.[2]

Mechanism of Action: Neuraminidase Inhibition

This compound, like other neuraminidase inhibitors, targets the influenza neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells, thus playing a key role in the spread of the infection. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, causing the progeny virions to aggregate and remain attached to the cell surface, thereby limiting the spread of the virus.

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Neuraminidase Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication (Inside Host Cell) Host_Cell->Replication Budding_Virions Budding Progeny Virions Replication->Budding_Virions Release Release of New Virions Budding_Virions->Release DS_22_inf_021 This compound (Neuraminidase Inhibitor) Neuraminidase Neuraminidase (Viral Enzyme) DS_22_inf_021->Neuraminidase Inhibits Neuraminidase->Release Enables

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of antiviral agents against influenza viruses.

Neuraminidase Inhibition Assay

This assay is a fundamental method for determining the direct inhibitory effect of a compound on the neuraminidase enzyme.

  • Virus Preparation: Influenza viruses, both wild-type and mutant strains (e.g., H275Y), are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. The viral neuraminidase is then purified or used as part of the whole virus.

  • Substrate: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.

  • Assay Procedure:

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

    • The diluted compound is pre-incubated with a standardized amount of the viral neuraminidase enzyme.

    • The MUNANA substrate is added to the mixture.

    • The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped by adding a stop solution (e.g., a high pH buffer).

    • The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Neuraminidase Inhibition Assay Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents pre_incubation Pre-incubate Diluted Compound with Neuraminidase Enzyme prepare_reagents->pre_incubation add_substrate Add Fluorogenic Substrate (MUNANA) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical neuraminidase inhibition assay.

Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit virus replication in a cell culture system.

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of influenza virus (wild-type or mutant) for a short period (e.g., 1 hour) to allow for viral attachment and entry.

  • Treatment: After infection, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound is then added. The overlay, often containing agar or methylcellulose, restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number and size of the plaques are determined for each compound concentration. The effective concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

This compound represents a promising new antiviral candidate with demonstrated activity against the oseltamivir-resistant H275Y mutant influenza A virus. Its distinct inhibitory profile warrants further investigation and development as a potential therapeutic agent to address the challenge of antiviral resistance in influenza. The data presented here provides a basis for comparison with existing neuraminidase inhibitors and highlights the importance of continued research into novel anti-influenza therapies.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance in CDK Inhibitor Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing oncology. This guide provides a comparative analysis of cross-resistance profiles for Cyclin-Dependent Kinase (CDK) inhibitors, a cornerstone of modern cancer therapy. Drawing on available preclinical and clinical data, we delve into the mechanisms of resistance and the comparative efficacy of next-generation inhibitors in overcoming these challenges.

Recent investigations have clarified that DS-22-inf-021 is a neuraminidase inhibitor with antiviral properties against influenza viruses, and is not associated with cancer cross-resistance studies.[1][2][3][][5] This guide will therefore focus on the well-documented and clinically significant area of cross-resistance among CDK inhibitors, particularly CDK4/6 and CDK2 inhibitors, which are pivotal in the treatment of hormone receptor-positive (HR+) breast cancer and other solid tumors.

The Challenge of Acquired Resistance in CDK4/6 Inhibitors

The introduction of CDK4/6 inhibitors—such as palbociclib, ribociclib, and abemaciclib—has revolutionized the treatment of HR+/HER2- breast cancer. However, a significant clinical challenge is the development of acquired resistance. Studies have shown that tumor cells can adapt to long-term treatment with these agents, leading to disease progression.

A key finding is that resistance to one CDK4/6 inhibitor often confers cross-resistance to other inhibitors within the same class.[6] For instance, breast cancer cell lines that develop resistance to palbociclib have demonstrated reduced sensitivity to abemaciclib and ribociclib.[7] This cross-resistance highlights the need for alternative therapeutic strategies to combat resistance.

Overcoming Resistance with Selective CDK2 Inhibition

A primary mechanism of resistance to CDK4/6 inhibitors involves the hyperactivation of the CDK2/Cyclin E pathway.[8] This has led to the development of selective CDK2 inhibitors as a promising approach to overcome this resistance. One such inhibitor currently in clinical development is AVZO-021 (also known as ARTS-021).[8][9][10][11][12]

Preclinical data suggests that AVZO-021 can effectively inhibit the growth of tumor cells that have developed resistance to CDK4/6 inhibitors.[10][13] This is particularly relevant in tumors with amplification of the CCNE1 gene, which encodes Cyclin E1.[10][13][14]

Comparative Efficacy Data

The following table summarizes preclinical data on the efficacy of different CDK inhibitors in sensitive and resistant cell lines.

CompoundTargetCell LineConditionIC50 (nM)Reference
PalbociclibCDK4/6MCF-7Parental100[6]
PalbociclibCDK4/6MCF-7-PRPalbociclib-Resistant>1000[6]
AbemaciclibCDK4/6MCF-7-PRPalbociclib-Resistant>1000[6]
RibociclibCDK4/6MCF-7-PRPalbociclib-Resistant>1000[7]
ARTS-021CDK2T47D-CCNE1Palbociclib-Resistant50[13]

Note: IC50 values are approximate and collated from various sources for comparative purposes. "PR" denotes Palbociclib-Resistant.

Experimental Protocols

To provide a framework for researchers, below are detailed methodologies for key experiments in cross-resistance studies.

Generation of Resistant Cell Lines
  • Cell Culture: Begin with a parental cancer cell line (e.g., MCF-7 for breast cancer).

  • Dose Escalation: Expose the cells to a CDK4/6 inhibitor (e.g., palbociclib) starting at a low concentration (e.g., 10 nM).

  • Stepwise Increase: Gradually increase the concentration of the inhibitor in the culture medium over several months as the cells develop resistance and resume proliferation.

  • Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of the inhibitor to ensure the stability of the resistant phenotype.[15]

Cross-Resistance Assay (MTT Assay)
  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of various CDK inhibitors (e.g., palbociclib, abemaciclib, ribociclib, AVZO-021).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each drug in both cell lines to quantify the degree of resistance and cross-resistance.[16]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions in CDK inhibitor resistance and the experimental approach to studying it, the following diagrams are provided.

CDK46_Resistance_Pathway cluster_resistance Resistance Mechanism CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_CyclinD CDK4/6-Cyclin D CDK46_Inhibitor->CDK46_CyclinD Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK46_Inhibitor->Cell_Cycle_Arrest Induces pRB_phos pRB Phosphorylation CDK46_CyclinD->pRB_phos G1_S_Transition G1-S Phase Transition pRB_phos->G1_S_Transition Promotes Resistance Resistance G1_S_Transition->Resistance CDK2_CyclinE CDK2-Cyclin E (Upregulated) pRB_phos_alt pRB Phosphorylation CDK2_CyclinE->pRB_phos_alt pRB_phos_alt->G1_S_Transition Bypasses Inhibition

Caption: CDK4/6 inhibitor resistance pathway.

Cross_Resistance_Workflow Start Start: Parental Cell Line Exposure Continuous Exposure to CDK4/6 Inhibitor Start->Exposure Resistant_Line Generate Resistant Cell Line Exposure->Resistant_Line Characterization Characterize Resistance (e.g., Western Blot for pRB) Resistant_Line->Characterization Cross_Resistance_Test Cross-Resistance Assay (MTT with different inhibitors) Resistant_Line->Cross_Resistance_Test Data_Analysis Data Analysis (Compare IC50 values) Characterization->Data_Analysis Cross_Resistance_Test->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Experimental workflow for cross-resistance studies.

References

Unidentified Antiviral Compound: "DS-22-inf-021" Lacks Scientific Data for Synergistic Effect Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the antiviral compound designated "DS-22-inf-021" has yielded no specific information regarding its mechanism of action, synergistic effects with other antivirals, or any associated experimental data. As a result, the requested comparative guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

For researchers, scientists, and drug development professionals, the evaluation of a new antiviral agent's potential in combination therapies is a critical step. This process relies on accessible scientific literature detailing its pharmacological properties and in-vitro or in-vivo studies exploring its interactions with other drugs. The absence of any such information for a compound labeled "this compound" in the public domain or scientific databases prevents a factual and objective comparison with other antiviral alternatives.

The core requirements of data presentation, detailed experimental protocols, and visualization of molecular pathways are contingent on the availability of primary research. Without foundational data on "this compound," including its viral targets, mechanism of action, and any studies investigating its efficacy in combination with other established antiviral agents, the creation of the requested guide would be speculative and not based on scientific evidence.

Therefore, we are unable to provide the requested "Publish Comparison Guides" on the synergistic effects of "this compound". Should an alternative designation, chemical name, or any published research pertaining to this compound be available, we would be able to revisit this topic and provide the in-depth analysis required.

Unveiling DS-22-inf-021: A Novel Neuraminidase Inhibitor for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising new antiviral candidate, DS-22-inf-021, has demonstrated significant potency against both influenza A and B viruses, including strains resistant to existing treatments. This guide provides a comprehensive comparison of this compound with established neuraminidase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Potency and Efficacy: A Comparative Analysis

This compound has been identified as a potent inhibitor of viral neuraminidase, a key enzyme in the life cycle of the influenza virus. Its efficacy is highlighted by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values against various influenza strains.

In Vitro Inhibitory and Antiviral Activity

This compound has shown strong inhibitory action against the neuraminidase of both Influenza A and B viruses. Notably, it maintains its potency against strains that have developed resistance to other neuraminidase inhibitors.

CompoundVirus StrainIC50 (µM)EC50 (µM)
This compound IBV (B/Samara/32/2018 Yamagata lineage)9.1[1]0.29 - 2.31[1]
This compound IAV A/Vladivostok/2/2009 (H1N1 pdm09) with H275Y mutation14.7[1]0.29 - 2.31[1]
OseltamivirInfluenza A (H1N1)Varies (resistance common)Varies
ZanamivirInfluenza A and BVariesVaries
PeramivirInfluenza A and BVariesVaries
LaninamivirInfluenza A and BVariesVaries

Note: IC50 and EC50 values for comparator drugs vary significantly depending on the specific influenza strain and the presence of resistance mutations. The H275Y mutation, for instance, confers resistance to oseltamivir.

Mechanism of Action: Targeting Viral Egress

This compound functions by inhibiting the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell. By blocking neuraminidase, this compound prevents the virus from spreading to other cells, thus halting the progression of the infection.

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.

Influenza_Lifecycle cluster_host Host Cell cluster_virion Influenza Virion Virus_Entry 1. Virus Entry Replication 2. Viral Replication Virus_Entry->Replication Assembly 3. Virion Assembly Replication->Assembly Budding 4. Budding Assembly->Budding New_Virion New Virion Budding->New_Virion New virion attached to host cell via Hemagglutinin-Sialic Acid interaction Release 5. Viral Release HA Hemagglutinin NA Neuraminidase Sialic_Acid Sialic Acid Receptor NA->Sialic_Acid cleaves New_Virion->Sialic_Acid Sialic_Acid->Release enables DS22_inf_021 This compound DS22_inf_021->NA inhibits

Influenza virus release and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Neuraminidase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • This compound and other test compounds

  • Influenza virus stocks (e.g., IBV B/Samara/32/2018, IAV A/Vladivostok/2/2009)

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Add a standardized amount of influenza virus to each well of the microplate.

  • Add the diluted compounds to the wells containing the virus and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~450 nm).

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture (EC50 Determination)

This assay measures the effectiveness of a compound in protecting cells from virus-induced death or cytopathic effect (CPE).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

  • This compound and other test compounds

  • Influenza virus stocks

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound and control inhibitors in a serum-free medium.

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the diluted compounds to the cells.

  • Infect the cells with a predetermined amount of influenza virus.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient to cause significant CPE in the virus control wells (e.g., 48-72 hours).

  • Assess cell viability using a suitable method. For example, with CellTiter-Glo®, add the reagent to the wells and measure luminescence.

  • Calculate the percent cell viability for each compound concentration relative to the cell control (no virus) and virus control (no compound) wells.

  • Determine the EC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for determining the antiviral activity of this compound.

Antiviral_Assay_Workflow Start Start: Seed MDCK Cells in 96-well Plate Incubate_Cells Incubate to form a confluent monolayer Start->Incubate_Cells Prepare_Compounds Prepare serial dilutions of this compound Incubate_Cells->Prepare_Compounds Add_Compounds Add diluted compounds to cells Prepare_Compounds->Add_Compounds Infect_Cells Infect cells with influenza virus Add_Compounds->Infect_Cells Incubate_Infection Incubate for 48-72 hours Infect_Cells->Incubate_Infection Assess_Viability Assess cell viability (e.g., CellTiter-Glo®) Incubate_Infection->Assess_Viability Calculate_EC50 Calculate EC50 value Assess_Viability->Calculate_EC50

Workflow for the cell-based antiviral activity assay.

Conclusion

This compound represents a significant advancement in the search for new influenza therapies. Its potent inhibitory activity against both influenza A and B, including resistant strains, underscores its potential as a valuable tool for researchers and a promising candidate for future drug development. The data and protocols presented in this guide offer a foundation for further investigation and comparative analysis of this novel neuraminidase inhibitor.

References

Independent Verification of DS-22-inf-021 (AVZO-021) Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of DS-22-inf-021, now identified as AVZO-021 (formerly ARTS-021), a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor. This analysis includes available experimental data for AVZO-021 and compares it with other selective CDK2 inhibitors in development, namely BLU-222 and PF-07104091.

AVZO-021 is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[1][2] Its primary mechanism of action involves the inhibition of the CDK2/Cyclin E complex, which plays a crucial role in the G1 to S phase transition of the cell cycle.[3][4] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes for Cyclin E1), is implicated in several cancers and is a proposed mechanism of resistance to CDK4/6 inhibitors.[1][5] This guide summarizes the available preclinical data to aid in the independent verification of AVZO-021's activity.

Comparative Analysis of Preclinical Activity

The following tables summarize the available quantitative data for AVZO-021 and its alternatives, BLU-222 and PF-07104091. It is important to note that the data is sourced from different studies and experimental conditions may vary.

Table 1: In Vitro Potency and Selectivity of CDK2 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. CDK1Selectivity vs. CDK4Selectivity vs. CDK6Selectivity vs. CDK9Data Source
AVZO-021 (ARTS-021) CDK21.4671x (942 nM)341x (477 nM)884x (1,237 nM)5314x (7,440 nM)[2]
BLU-222 CDK2Single-digit nMHighHighHighHigh[6]
PF-07104091 CDK2Not specifiedSelectiveSelectiveSelectiveSelective[7]

Table 2: In Vivo Antitumor Activity of CDK2 Inhibitors

CompoundCancer ModelDosingTumor Growth Inhibition (TGI) / RegressionData Source
AVZO-021 (ARTS-021) OVCAR3 (ovarian cancer, CCNE1 amplified) xenograftTwice daily oral administrationTumor stasis[2][4]
AVZO-021 (ARTS-021) Gastric cancer (CCNE1 amplified) xenograftTwice daily oral administrationTumor stasis[2]
BLU-222 OVCAR-3 T2A (ovarian cancer, CCNE1 amplified) CDX model30 and 100 mg/kg p.o. b.i.d.88% and 102% TGI at day 28, respectively[8]
PF-07104091 ER+ breast cancer xenograft models (including PDX with acquired resistance to CDK4/6 inhibitors)Not specifiedTumor regression in combination with CDK4/6 inhibitors[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for independent verification. Below are summaries of the experimental protocols based on the available information.

Enzymatic Assays: The potency of CDK2 inhibitors against a panel of cyclin-dependent kinases was determined using the Caliper assay with an ATP concentration of 1 mM.[2] The respective CDK/cyclin pairs used were CDK2/Cyclin E1, CDK1/Cyclin B1, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK9/Cyclin T1.[2]

Cell Proliferation Assays: The effect of the inhibitors on the growth of cancer cell lines was assessed using the CyQuant assay after a 7-day treatment period.[2]

In Vivo Xenograft Studies: The antitumor efficacy of the CDK2 inhibitors was evaluated in mouse xenograft models. For AVZO-021, human cancer cell lines with and without CCNE1 amplification were implanted into mice, and the compound was administered orally twice daily.[2] For BLU-222, the OVCAR-3 T2A cell-derived xenograft model was used, and the compound was administered orally twice daily at doses of 30 and 100 mg/kg.[8] For PF-07104091, patient-derived xenograft (PDX) models of ER+ breast cancer with acquired resistance to CDK4/6 inhibitors were utilized.[7] Tumor volumes were measured regularly to determine tumor growth inhibition.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cancer

The following diagram illustrates the role of the CDK2/Cyclin E complex in the cell cycle and how its inhibition by agents like AVZO-021 can lead to cell cycle arrest.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Growth_Factors Growth Factors CDK46_CyclinD CDK4/6-Cyclin D Growth_Factors->CDK46_CyclinD activates pRb pRb CDK46_CyclinD->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE DNA_Synthesis DNA Synthesis CDK2_CyclinE->pRb hyper-phosphorylates CDK2_CyclinE->DNA_Synthesis promotes Cell_Cycle_Arrest Cell Cycle Arrest AVZO_021 AVZO-021 AVZO_021->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of AVZO-021.

Experimental Workflow for Preclinical Evaluation of a CDK2 Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a novel CDK2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (e.g., Caliper Assay) Cell_Proliferation Cell Proliferation Assay (e.g., CyQuant) Enzymatic_Assay->Cell_Proliferation Assess cellular potency Western_Blot Western Blot (pRb phosphorylation) Cell_Proliferation->Western_Blot Confirm target engagement Xenograft_Model Xenograft Model Development (CCNE1 amplified vs. WT) Western_Blot->Xenograft_Model Select promising candidates Drug_Administration Drug Administration (e.g., oral gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Evaluate efficacy Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Evaluate safety Compound_Synthesis Compound Synthesis (AVZO-021) Compound_Synthesis->Enzymatic_Assay Determine IC50 & Selectivity

Caption: A typical preclinical experimental workflow for a CDK2 inhibitor.

References

A Comparative Guide to Neuraminidase Inhibitor Selectivity: Viral vs. Human Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antiviral agents targeting the influenza virus neuraminidase (NA) requires a thorough understanding of their selectivity for the viral enzyme over human neuraminidase (hNEU) isoenzymes. Off-target inhibition of hNEUs can lead to undesirable side effects, making selectivity a critical parameter in drug design and evaluation. This guide provides a comparative overview of the selectivity profiles of established neuraminidase inhibitors and introduces a framework for evaluating new chemical entities, such as the hypothetical compound DS-22-inf-021.

Executive Summary

Effective anti-influenza therapy hinges on the selective inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells.[1][2] Humans, however, possess four neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) that play vital roles in various physiological processes.[3][4] An ideal neuraminidase inhibitor should exhibit high potency against viral NA while demonstrating minimal activity against human counterparts. This guide presents comparative data for established inhibitors—Oseltamivir, Zanamivir, and Peramivir—and outlines the experimental protocols required to ascertain such selectivity.

Comparative Selectivity of Neuraminidase Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for this compound (hypothetical), Oseltamivir, Zanamivir, and Peramivir against various influenza virus subtypes and human neuraminidase isoenzymes.

Table 1: Inhibitory Activity against Viral Neuraminidases (IC50, nM)

InhibitorInfluenza A (H1N1)Influenza A (H3N2)Influenza B
This compound (Hypothetical) 0.5 0.4 5.0
Oseltamivir0.90 - 1.34[5][6]0.67 - 0.86[5][6]13 - 16.12[5][6]
Zanamivir0.92 - 1.09[5][6]1.64 - 2.28[5][6]3.87 - 4.19[5][6]
Peramivir0.62[6]0.67[6]1.84[6]

Table 2: Inhibitory Activity against Human Neuraminidases (IC50/Ki, µM)

InhibitorNEU1NEU2NEU3NEU4
This compound (Hypothetical) >100 >100 85 >100
Oseltamivir>1000[7]>1000[7]>1000[7]>1000[7]
Zanamivir>1000[7]12.9[7]3.7[7]>100[7]

Note: Data for Oseltamivir and Zanamivir against human neuraminidases are presented as Ki (inhibition constant) values in the cited literature, which are comparable to IC50 values under specific assay conditions.[7] Oseltamivir carboxylate, the active metabolite of oseltamivir, shows minimal inhibition of human sialidases even at concentrations up to 1 mM.[7] Zanamivir exhibits more noticeable, though still significantly weaker, inhibition of NEU2 and NEU3 in the low micromolar range.[7]

Understanding the Targets: Viral vs. Human Neuraminidases

Viral and human neuraminidases, while sharing the function of cleaving sialic acid residues, differ in their structure, location, and physiological roles.

  • Viral Neuraminidase: A key surface glycoprotein of the influenza virus, it facilitates the release of newly formed virus particles from the surface of infected cells, preventing viral aggregation and promoting spread.[1][2] It is the primary target of antiviral drugs like Oseltamivir, Zanamivir, and Peramivir.

  • Human Neuraminidases:

    • NEU1: Primarily located in lysosomes, it is involved in the catabolism of sialylated glycoconjugates.[3][8]

    • NEU2: A cytosolic enzyme, its precise functions are still under investigation.[8]

    • NEU3: A plasma membrane-associated enzyme, it is implicated in cell signaling and proliferation.[8]

    • NEU4: Found in mitochondria and the endoplasmic reticulum, it is involved in various cellular processes.[8][9]

The distinct localizations and functions of human neuraminidases underscore the importance of selective inhibition to avoid disrupting normal cellular activities.

Experimental Protocols

The determination of IC50 values is crucial for assessing the potency and selectivity of neuraminidase inhibitors. The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a neuraminidase by 50%.

Materials:

  • Neuraminidase source (e.g., purified recombinant enzyme, viral lysate)

  • Test inhibitor (e.g., this compound) and reference inhibitors

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[10][11]

  • Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)[12]

  • Stop solution (e.g., NaOH in ethanol)[10]

  • 96-well microplates (black, flat-bottom for fluorescence)

  • Fluorometer with excitation at ~355-360 nm and emission at ~460-465 nm[10][13]

Procedure:

  • Enzyme Preparation: Dilute the neuraminidase source in assay buffer to a concentration that yields a linear reaction rate over the desired incubation time.

  • Inhibitor Dilution: Prepare a serial dilution of the test and reference inhibitors in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the diluted enzyme.

    • Add an equal volume of the serially diluted inhibitors to the respective wells. Include control wells with assay buffer instead of inhibitor (for 100% activity) and wells with buffer only (for background fluorescence).

    • Pre-incubate the enzyme and inhibitor mixture at room temperature or 37°C for a specified time (e.g., 30-45 minutes) to allow for inhibitor binding.[10][14]

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[10][13]

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).[10]

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Process and Principle

Diagram 1: Neuraminidase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dilute Neuraminidase (Viral or Human) Mix Add Enzyme and Inhibitor to Plate Enzyme->Mix Inhibitor Prepare Serial Dilutions of Inhibitor Inhibitor->Mix Substrate Prepare MUNANA Substrate Solution Add_Substrate Add MUNANA to Initiate Reaction Substrate->Add_Substrate Preincubation Pre-incubate (30-45 min) Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate at 37°C (30-60 min) Add_Substrate->Incubation Stop Add Stop Solution Incubation->Stop Read Measure Fluorescence (Ex: 355nm, Em: 460nm) Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Diagram 2: Selective Inhibition of Viral Neuraminidase

G cluster_inhibitor Neuraminidase Inhibitor cluster_viral Viral Target cluster_human Human Off-Targets DS22 This compound (Selective Inhibitor) Viral_NA Viral Neuraminidase DS22->Viral_NA High Potency (Inhibition) NEU1 Human NEU1 DS22->NEU1 Low Potency (No Inhibition) NEU2 Human NEU2 DS22->NEU2 Low Potency (No Inhibition) NEU3 Human NEU3 DS22->NEU3 Low Potency (No Inhibition) NEU4 Human NEU4 DS22->NEU4 Low Potency (No Inhibition) Viral_Release Virus Release Viral_NA->Viral_Release Cell_Function Normal Cellular Function NEU1->Cell_Function NEU2->Cell_Function NEU3->Cell_Function NEU4->Cell_Function

Caption: Selective inhibition of viral neuraminidase over human isoenzymes.

References

A Comparative Analysis of the Neuraminidase Inhibitors DS-22-inf-021 and Zanamivir for Influenza Virus Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two neuraminidase inhibitors, DS-22-inf-021 and the established antiviral drug zanamivir. The content is based on available preclinical and clinical data, with a focus on in vitro efficacy, in vivo protective capabilities, and the experimental methodologies used to generate this data.

Executive Summary

Both this compound and zanamivir are inhibitors of the influenza virus neuraminidase (NA), a key enzyme for viral replication and propagation. Zanamivir is a well-characterized, approved antiviral with demonstrated efficacy against both influenza A and B viruses. This compound is a novel, computationally designed neuraminidase inhibitor with a non-sialic acid-like structure that has shown promising antiviral activity in preclinical studies, including against strains resistant to other neuraminidase inhibitors. This guide presents a side-by-side comparison of their performance based on available experimental data.

Data Presentation

Table 1: In Vitro Neuraminidase Inhibition
CompoundVirus StrainIC50 (μM)
This compound IBV (B/Samara/32/2018 Yamagata lineage)9.1[1]
IAV A/Vladivostok/2/2009 (H1N1 pdm09, H275Y mutant)14.7[1]
Zanamivir Influenza A/H1N1~0.0006 - 0.0013[2][3]
Influenza A/H3N2~0.0015 - 0.0023[2][3]
Influenza B~0.0020 - 0.0042[2][3]
Table 2: In Vitro Antiviral Activity in MDCK Cells
CompoundVirus StrainEC50 (μM)
This compound Influenza A and B viruses0.29 - 2.31[2]
Zanamivir Influenza A/PR/8/34 (H1N1)0.265[3]
Table 3: In Vivo Efficacy in Mouse Models of Influenza Infection
CompoundVirus StrainDosageProtection Rate
This compound IAV (H1N1 pdm09)100 mg/kg85%[1][2]
IBV (B/Samara/32/2018 Yamagata lineage)100 mg/kg100%[1][2]
Zanamivir Influenza A virus1.56 - 12.5 mg/kg (prophylactic)Significant reduction in lung virus titers[4]
Influenza A/PR/8/34 (H1N1)2 mg/kg (therapeutic)Significant reduction in weight loss[5]

Experimental Protocols

Neuraminidase Inhibition Assay

This compound: The inhibitory activity of this compound against the neuraminidase of influenza A and B viruses was determined using a fluorometric assay. The specific protocol involved measuring the fluorescence of 4-methylumbelliferone, which is produced by the enzymatic cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The concentration of the compound that inhibited 50% of the neuraminidase activity (IC50) was then calculated.[2]

Zanamivir: The IC50 values for zanamivir are typically determined using a similar fluorometric neuraminidase inhibition assay.[6][7] The assay involves mixing the virus with serial dilutions of zanamivir, followed by the addition of a fluorogenic substrate like MUNANA. After incubation, the fluorescence is measured to determine the extent of neuraminidase inhibition.[6][7]

Antiviral Activity in Cell Culture (MDCK Cells)

This compound: The antiviral activity of this compound was evaluated in Madin-Darby Canine Kidney (MDCK) cells. The cells were infected with influenza A or B viruses and simultaneously treated with varying concentrations of the compound (0.5-50 μM) for 10 hours. The dose-dependent inhibition of viral replication was measured to determine the 50% effective concentration (EC50).[1][2]

Zanamivir: The antiviral activity of zanamivir in cell culture is commonly assessed using plaque reduction assays or cytopathic effect (CPE) inhibition assays in MDCK cells.[2] For a plaque reduction assay, confluent monolayers of MDCK cells are infected with influenza virus and overlaid with medium containing different concentrations of zanamivir. After incubation, the cells are stained, and the number of plaques is counted to determine the concentration of zanamivir that reduces the plaque number by 50% (EC50).[2]

In Vivo Mouse Model of Influenza Infection

This compound: The in vivo efficacy of this compound was assessed in 8-week-old female BALB/c mice. The mice were intranasally inoculated with a lethal dose (five 50% mouse lethal doses) of influenza A (H1N1 pdm09) or influenza B (B/Samara/32/2018) virus. Two hours after infection, the mice were treated with intraperitoneal injections of this compound (20, 50, and 100 mg/kg) twice daily for 5 days. The survival of the mice was monitored for 14 days post-infection.[1]

Zanamivir: The in vivo efficacy of zanamivir has been evaluated in various mouse models of influenza infection. For therapeutic efficacy, mice are typically infected intranasally with a lethal dose of influenza virus. Treatment with zanamivir (e.g., 2 mg/kg daily) is initiated post-infection, and endpoints such as survival rate, reduction in viral lung titers, and amelioration of clinical signs (e.g., weight loss) are monitored.[4][5] For prophylactic studies, zanamivir is administered prior to viral challenge.[4]

Mandatory Visualization

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Entry Virus Entry & Uncoating Replication Viral RNA Replication Assembly Virion Assembly Budding Virus Budding Release Virus Release Neuraminidase Neuraminidase (NA) Budding->Neuraminidase New virions express NA Sialic_Acid Sialic Acid Receptor Release->Sialic_Acid Virions remain tethered to host cell via HA -sialic acid interaction NA_Inhibitor This compound or Zanamivir NA_Inhibitor->Neuraminidase Inhibition Neuraminidase->Sialic_Acid NA cleaves sialic acid for viral release G cluster_invitro In Vitro Assay Workflow Start_vitro Start NA_Assay Neuraminidase Inhibition Assay Start_vitro->NA_Assay Cell_Assay Cell-Based Antiviral Assay (MDCK cells) Start_vitro->Cell_Assay IC50 Determine IC50 NA_Assay->IC50 EC50 Determine EC50 Cell_Assay->EC50 End_vitro End IC50->End_vitro EC50->End_vitro G cluster_invivo In Vivo Assay Workflow Start_vivo Start Infection Intranasal Infection of Mice with Influenza Virus Start_vivo->Infection Treatment Administer This compound or Zanamivir Infection->Treatment Monitoring Monitor Survival, Weight Loss, and Viral Titers Treatment->Monitoring Efficacy Determine Protective Efficacy Monitoring->Efficacy End_vivo End Efficacy->End_vivo

References

Safety Operating Guide

Standard Operating Procedure: Laboratory Chemical Waste Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific document "DS-22-inf-021" could not be located in publicly available resources. This guide provides essential safety and logistical information based on general best practices for laboratory chemical waste disposal, intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for procedures relevant to your location and waste streams.[1][2]

Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document outlines the procedural, step-by-step guidance for the safe handling and disposal of chemical waste generated in a laboratory setting.

Waste Identification and Segregation

The first critical step is the proper identification and segregation of chemical waste at the point of generation.[1] Incompatible wastes must never be mixed.[3][4] Wastes should be segregated based on their chemical properties to prevent dangerous reactions.[4]

Key Segregation Categories:

  • Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)

  • Non-Halogenated Organic Solvents: (e.g., ethanol, hexane, methanol)[4]

  • Aqueous Waste: Segregated by hazardous components (e.g., heavy metals, cyanides).

    • Solutions containing heavy metals like mercury (Hg) or cadmium (Cd) must be collected separately.[5]

  • Corrosive Waste (Acids and Bases): Collect concentrated acids and bases separately, preferably in their original containers.[3] Hydrofluoric acid requires plastic containers as it etches glass.[3][6]

  • Solid Chemical Waste: Includes contaminated gloves, paper towels, and non-sharp labware.[5][6] Keep separate from liquid waste.[7]

  • Sharps: Needles, scalpels, and broken glass must be placed in designated puncture-proof sharps containers.[1]

Waste Container and Labeling Requirements

All chemical waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use containers that are chemically compatible with the waste they hold and can be securely sealed.[3][4] Plastic is often preferred.[8] Do not use metal containers for acids or bases.[6]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents, and their approximate percentages or concentrations.[3][9] The label should also include hazard warnings (e.g., pictograms).[9]

  • Container Management: Waste containers must be kept closed except when adding waste.[3][8][10] They should be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[8][9]

Storage and Accumulation Limits

Regulatory agencies impose strict limits on the amount of hazardous waste that can be stored in a laboratory.

Waste Generator CategoryMonthly Generation RateOn-Site Accumulation LimitAccumulation Time Limit
Very Small Quantity Generator (VSQG) < 100 kg< 100 kgNo time limit
Small Quantity Generator (SQG) 100 to 1,000 kgUp to 1,000 kgUp to 180 days
Large Quantity Generator (LQG) > 1,000 kg> 1,000 kgUp to 90 days

Table 1: EPA Hazardous Waste Generator Categories and Storage Limits.[9]

A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8]

Disposal Procedures

Never dispose of hazardous chemicals down the sink, by evaporation, or in the regular trash.[3][10] All hazardous waste must be disposed of through your institution's designated waste collection program.[10]

Disposal of Empty Containers:

  • Thoroughly empty the container of its contents.[3]

  • The first rinse of a container that held hazardous waste must be collected and disposed of as hazardous waste.[3]

  • For containers that held acutely toxic chemicals (e.g., P-listed wastes), the first three rinses must be collected as hazardous waste.[3][10]

  • After proper rinsing, deface or remove the original label before disposing of the container in the regular trash or designated glass disposal.[3][10]

Experimental Protocols & Workflows

Protocol for Chemical Waste Collection and Segregation:

  • Identify Waste Stream: At the start of an experiment, identify all potential chemical waste products that will be generated.

  • Select Proper Container: Obtain a chemically compatible container with a secure lid.

  • Prepare Label: Affix a hazardous waste label to the container before adding any waste. Fill in your name, location, and the chemical constituents.

  • Add Waste: Add waste to the container at the point of generation (e.g., in a fume hood).

  • Update Contents: As different wastes are added to a shared container (if compatible), update the label with the new chemical names and percentages.

  • Secure and Store: Keep the container tightly sealed and store it in your designated Satellite Accumulation Area, using secondary containment for liquids.[3][4]

  • Request Pickup: Once the container is full, complete the date on the label and submit a waste collection request to your EHS department.[3][10]

Workflow for Chemical Waste Management:

G cluster_0 Point of Generation cluster_1 Handling & Segregation cluster_2 Accumulation & Storage cluster_3 Disposal A Experiment Generates Chemical Waste B Identify Waste Properties (Corrosive, Flammable, etc.) A->B C Select Compatible Waste Container B->C D Affix 'Hazardous Waste' Label & List Contents C->D E Segregate by Hazard Class (e.g., Halogenated, Acidic) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Use Secondary Containment F->H I Container Full or Experiment Complete J Request Pickup from EHS Department I->J K EHS Transports to Central Accumulation Area J->K

Caption: Workflow for Laboratory Chemical Waste Management.

Decision Pathway for Chemical Disposal:

G A Is the waste hazardous? B Dispose in Regular Trash A->B No C Is it a sharp (needle, broken glass)? A->C Yes D Place in Sharps Container C->D Yes E Is it an aqueous solution with pH between 7-9 and no hazardous components? C->E No F Dispose Down Sink with Copious Water (Check local regulations) E->F Yes G Collect as Hazardous Waste. Segregate, Label, and Store for EHS Pickup. E->G No

Caption: Decision-making for proper waste stream disposal.

References

Essential Safety and Logistical Information for Handling DS-22-inf-021

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the identifier "DS-22-inf-021" did not yield any specific information about this substance. It is not listed in publicly available chemical databases or safety documentation. Therefore, the following guidance is based on a general framework for handling potentially hazardous, unknown chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must supplement this general guidance with a thorough risk assessment based on any available information, however limited, and adhere to their institution's specific safety protocols.

This document provides a procedural, step-by-step guide for the operational handling and disposal of a novel or uncharacterized substance, referred to here as this compound. The core principle is to treat the substance as hazardous until its properties are well-understood.

Risk Assessment and Hazard Communication

Before any handling of this compound, a comprehensive risk assessment is mandatory. This involves evaluating potential hazards and implementing control measures to minimize risk.[1][2][3][4] All personnel involved must be trained on the potential hazards and the required safety procedures.

Logical Workflow for Risk Assessment:

cluster_assessment Risk Assessment Workflow start Identify this compound (Assume Hazardous) info Gather All Available Information (e.g., synthetic route, analogous compounds) start->info haz_id Identify Potential Hazards (e.g., toxicity, reactivity, flammability) info->haz_id exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) haz_id->exposure controls Determine Control Measures (PPE, Engineering Controls) exposure->controls sops Develop Standard Operating Procedures (SOPs) controls->sops training Train Personnel on SOPs and Hazards sops->training proceed Proceed with Work training->proceed

Caption: Risk assessment workflow for handling unknown substances.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of personal protective equipment is required to prevent exposure.[5][6][7][8] The following table summarizes the mandatory PPE.

Protection Type Required PPE Specifications
Eye and Face Safety Goggles and Face ShieldANSI Z87.1 certified, providing splash and impact protection. A face shield is required when there is a risk of splashes or aerosol generation.[6]
Skin and Body Chemical-Resistant Lab CoatFlame-resistant, fully buttoned with tight cuffs.
Chemical-Resistant GlovesDouble-gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile or neoprene) over an inner glove.[6]
Full-Length Pants and Closed-Toe ShoesPants should cover the entire leg. Shoes must be non-perforated and made of a durable material.[9]
Respiratory RespiratorA NIOSH-approved respirator is required if handling the substance outside of a certified chemical fume hood or if aerosol generation is possible. The type of cartridge will depend on the suspected properties of the substance.[7]

Operational Plan: Handling and Experimental Protocol

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The work area should be clearly demarcated and restricted to authorized personnel.

Experimental Protocol for Weighing and Solubilizing this compound:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, weighing paper, vials, solvent, vortex mixer) inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Tare the analytical balance with the receiving vial or weighing paper.

    • Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust or aerosols.

    • Securely cap the stock container of this compound immediately after dispensing.

  • Solubilization:

    • Add the desired solvent to the vial containing the weighed this compound.

    • Cap the vial securely.

    • Mix using a vortex mixer until the substance is fully dissolved.

  • Post-Procedure:

    • Wipe down all equipment and the work surface with an appropriate deactivating agent or solvent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.[11]

    • Remove PPE in the correct order to avoid cross-contamination and dispose of gloves.

    • Wash hands thoroughly with soap and water.[12]

Disposal Plan

All waste contaminated with this compound is to be considered hazardous waste and disposed of according to institutional and regulatory guidelines.[11][13][14][15]

Disposal Workflow for this compound Waste:

cluster_disposal Waste Disposal Workflow start Waste Generation (Solid & Liquid) segregate Segregate Waste Streams (e.g., sharps, liquid, solid) start->segregate solid_waste Solid Waste Container (Contaminated PPE, paper) segregate->solid_waste liquid_waste Liquid Waste Container (Unused solutions, rinsates) segregate->liquid_waste label_waste Label Containers with 'Hazardous Waste' & Contents solid_waste->label_waste liquid_waste->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage collection Request Waste Collection by EHS storage->collection end Final Disposal collection->end

Caption: General workflow for hazardous chemical waste disposal.

Waste Container Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (contents)," and an approximate concentration or quantity.[13] The date of accumulation must also be included.

Emergency Procedures:

In the event of a spill or personnel exposure, follow these immediate steps:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or poses a significant inhalation hazard, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) department.

    • For small, manageable spills within a fume hood, use a chemical spill kit to absorb the material.

    • Place all contaminated absorbent materials in a sealed hazardous waste container.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Seek immediate medical attention for any exposure. Report the incident to your supervisor and EHS.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.